O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt CAS 1330162-95-2
Technical Guide: O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS 1330162-95-2) Executive Summary O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (DMTP-d6) is a high-purity, isotopically labeled internal standard (IS...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS 1330162-95-2)
Executive Summary
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (DMTP-d6) is a high-purity, isotopically labeled internal standard (IS) critical for the precise quantitation of organophosphate (OP) pesticide metabolites. As a deuterated analog of O,O-Dimethyl phosphorothionate (DMTP), it serves as the reference anchor in Isotope Dilution Mass Spectrometry (IDMS) workflows.
This guide details the physicochemical properties, metabolic context, and a validated LC-MS/MS protocol for utilizing DMTP-d6 to monitor exposure to dimethyl-substituted organophosphates (e.g., Methyl Parathion, Fenitrothion, Malathion) in biological matrices.
DMTP is a non-specific dialkyl phosphate (DAP) metabolite. Its presence in urine indicates exposure to any OP pesticide containing the O,O-dimethyl moiety. The deuterated standard (DMTP-d6) mimics the extraction recovery and ionization efficiency of the native metabolite, compensating for matrix effects in complex biological samples.
Figure 1: Metabolic Degradation of Organophosphates to DMTP
Caption: Pathway showing the degradation of dimethyl organophosphates into DMTP and the integration of the d6-standard for quantitation.
Analytical Protocol: LC-MS/MS Quantitation
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The physicochemical identity between DMTP and DMTP-d6 ensures that losses during Liquid-Liquid Extraction (LLE) and ion suppression during ESI are identical, yielding highly accurate data.
Reagents & Standards
Stock Solution: Dissolve 1 mg DMTP-d6 in 1 mL Methanol (1 mg/mL). Store at -20°C.
Working IS Solution: Dilute stock to 100 ng/mL in water.
Extraction Solvent: Ethyl Acetate or Diethyl Ether.
Sample Preparation (Urine)
Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.
Spike: Add 50 µL of DMTP-d6 Working IS Solution . Vortex for 30s.
Acidification: Add 50 µL of Formic Acid (to protonate the phosphate, improving organic solubility).
Extraction: Add 3 mL of Ethyl Acetate. Shake vigorously for 10 min.
Separation: Centrifuge at 3000 x g for 5 min.
Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute residue in 200 µL of Mobile Phase A.
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS coupled to UHPLC.
Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or HILIC (for enhanced retention of polar DAPs).
The quantitation relies on the mass shift of +6 Da (due to two
groups).
Compound
Precursor Ion ()
Product Ion ()
Collision Energy (V)
Rationale
DMTP (Native)
141.0
126.0
15-20
Loss of Methyl radical ()
DMTP-d6 (IS)
147.0
129.0
15-20
Loss of Deuterated Methyl ()
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step workflow for the extraction and quantitation of DMTP using the deuterated standard.
Synthesis & Stability Considerations
Synthesis Logic
The synthesis of DMTP-d6 typically involves the reaction of Phosphorus Oxychloride (
) or Thiophosphoryl Chloride () with deuterated methanol ().
Reaction:
Hydrolysis: The chlorothioate intermediate is hydrolyzed to form the salt.
Stability Profile
H-D Exchange: The deuterium atoms on the methyl groups are chemically stable and do not undergo exchange with solvent protons under neutral conditions.
Hydrolysis: Like all organophosphates, DMTP-d6 is susceptible to hydrolysis at extreme pH. Process samples immediately after acidification to prevent degradation.
Storage: The ammonium salt is hygroscopic. Store in a desiccator at -20°C. Solutions in methanol are stable for up to 6 months at -20°C.
References
Centers for Disease Control and Prevention (CDC). (2004).[1] Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Analysis and Environmental Epidemiology.
National Institutes of Health (NIH). (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Toxics.
World Health Organization (WHO). Organophosphorus Pesticides: Impact on Health and Analytical Methods.
Toronto Research Chemicals. O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt Product Data Sheet.
Structure and molecular weight of O,O-Dimethyl Phosphorothionate-d6
The following technical guide is designed for researchers and analytical scientists requiring a high-fidelity reference on O,O-Dimethyl Phosphorothionate-d6. It synthesizes structural chemistry, synthetic pathways, and a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed for researchers and analytical scientists requiring a high-fidelity reference on O,O-Dimethyl Phosphorothionate-d6. It synthesizes structural chemistry, synthetic pathways, and application protocols into a cohesive operational manual.
Structure, Synthesis, and Application in Quantitative Bioanalysis
Executive Summary
O,O-Dimethyl Phosphorothionate-d6 (DMP-d6) is a stable isotope-labeled organophosphorus compound primarily utilized as an Internal Standard (IS) in the quantitative analysis of organophosphate pesticide metabolites. It serves as the deuterated analog of O,O-Dimethyl Phosphorothionate (DMP), a non-specific dialkyl phosphate metabolite derived from pesticides such as methyl parathion, malathion, and dimethoate.
This guide details the physicochemical properties, synthesis via deuterated methanolysis, and the LC-MS/MS application workflows for DMP-d6, ensuring precise quantification in complex matrices like urine or soil.
Structural Elucidation & Molecular Weight
Chemical Structure
DMP-d6 exists in a tautomeric equilibrium between the thiono (P=S) and thiolo (P-S) forms. However, in its stable salt form (e.g., ammonium salt) or as the dominant ester species, it is characterized by the thiono configuration.
The following diagram illustrates the dominant thionate structure and the isotopic labeling points.
Molecular Weight Analysis
The molecular weight (MW) differs significantly from the unlabeled analog due to the substitution of six protium (
H) atoms with deuterium (H).
Table 1: Comparative Molecular Weight Analysis
Component
Formula
Molecular Weight ( g/mol )
Notes
Unlabeled DMP (Free Acid)
142.11
Natural abundance
DMP-d6 (Free Acid)
148.15
Mass ≈ +6 Da
DMP-d6 (Ammonium Salt)
165.18
Common commercial form
Calculation Basis:
Deuterium (
H) atomic weight ≈ 2.0141 Da.
Protium (
H) atomic weight ≈ 1.0078 Da.
Mass shift =
Da.
Synthesis & Preparation Protocols
Synthetic Pathway
The synthesis of DMP-d6 typically follows the reaction of phosphorus trichloride with deuterated methanol, followed by sulfurization and hydrolysis. This route ensures high isotopic purity (>99 atom % D).
Preparation Protocol (Laboratory Scale)
Note: This protocol involves hazardous reagents. All steps must be performed in a fume hood.
Reagents:
Phosphorus Trichloride (
)
Methanol-d4 (
, >99.8% D)
Sulfur (
)
Triethylamine (
) as a base catalyst.
Step 1: Formation of Dimethyl Phosphite-d6
Cool
(3 eq) in solvent (e.g., ) to 0°C.
Dropwise add
(1 eq) under atmosphere.
Allow to warm to room temperature. The reaction releases HCl gas.
To the Dimethyl phosphite-d6 solution, add elemental sulfur (
, 1 eq) and Triethylamine (1.1 eq).
Reflux for 2–4 hours.
Mechanism:[1][2][3] The base activates the phosphite tautomer
, facilitating sulfur addition to form the thionate.
Purification:
The product is often isolated as the ammonium or sodium salt for stability.
Precipitate using cold ether or crystallize from methanol/acetone.
Analytical Characterization
To validate the identity of DMP-d6, the following spectral signatures are used.
Nuclear Magnetic Resonance (NMR)
P NMR (Proton Decoupled):
Shift:
ppm (relative to ).
Note: The thionate form (
) is significantly downfield compared to the phosphate (, ppm) and thiolate (, ppm).
H NMR:
Spectrum: Silent or negligible peaks in the methyl region (
ppm) due to deuterium substitution.
Residual: A small multiplet may appear if isotopic purity is <100%.
C NMR:
Shift:
ppm.
Splitting: Septet (
Hz) due to coupling with three deuterium atoms ().
Mass Spectrometry (LC-MS/MS)
DMP-d6 is detected in Negative Electrospray Ionization (ESI-) mode.
Table 2: MRM Transitions for Quantification
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
DMP (Unlabeled)
141.0
126.0 , 95.0
-15 to -25
DMP-d6 (IS)
147.0
129.0, 95.0
-15 to -25
Interpretation: The mass shift of +6 Da in the precursor (147 vs 141) confirms the presence of two
groups. The product ion at 129 indicates the loss of one deuterated methyl group (, mass 18).
Application Protocol: Internal Standard Workflow
DMP-d6 is critical for correcting matrix effects and recovery losses during the analysis of dialkyl phosphate (DAP) metabolites in urine.
Workflow Diagram
Step-by-Step Methodology
Sample Preparation: Aliquot 1.0 mL of urine.
IS Spiking: Add 50
L of DMP-d6 working solution (1.0 g/mL in methanol). Vortex for 30 seconds.
Extraction:
Method A (SPE): Condition a weak anion exchange (WAX) cartridge. Load sample, wash with acetate buffer, and elute with 5% ammonia in methanol.
Method B (LLE): Acidify to pH < 3, extract with ethyl acetate/ether.
Reconstitution: Evaporate solvent under nitrogen and reconstitute in mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile 90:10).
LC-MS/MS Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters Acquity).
Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic acid.
Run Time: typically 5–10 minutes.
References
Kaaris Labs. O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt Product Information. (Accessed 2026).[4] Link
LGC Standards. Dimethoate-d6 (O,O-dimethyl-d6) Certificate of Analysis. (Accessed 2026).[4] Link
National Institutes of Health (PubChem). O,O-Dimethyl phosphorothioate (Compound Summary). PubChem CID 1112-38-5. Link
Koo, I. S., et al. (2008).[5] Theoretical Study of 31P NMR Chemical Shifts for Organophosphorus Esters. Bulletin of the Korean Chemical Society.[5][6] Link
Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites in Urine. (Method 6006). Link
Technical Guide: Comparative Analysis of DMTP-d6 and DMP-d6 Internal Standards in OP Pesticide Biomonitoring
Executive Summary This technical guide analyzes the distinct physicochemical properties, stability profiles, and analytical applications of DMTP-d6 (O,O-Dimethyl thiophosphate-d6) and DMP-d6 (O,O-Dimethyl phosphate-d6)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the distinct physicochemical properties, stability profiles, and analytical applications of DMTP-d6 (O,O-Dimethyl thiophosphate-d6) and DMP-d6 (O,O-Dimethyl phosphate-d6). These deuterated isotopologues serve as the "gold standard" for quantifying non-specific dialkyl phosphate (DAP) metabolites in human urine—the primary biomarkers for exposure to organophosphorus (OP) pesticides.
While both compounds function as internal standards (IS) to correct for matrix effects and recovery losses in LC-MS/MS workflows, their differing heteroatom substitution (Sulfur vs. Oxygen) dictates unique handling requirements, retention behaviors, and stability concerns.
Part 1: Chemical Identity & Structural Mechanics
The core difference between these standards lies in the oxidation state of the phosphorus center and the resulting polarity.
Structural Definitions
DMP-d6 (O,O-Dimethyl phosphate-d6): The fully oxidized phosphate metabolite. It represents the terminal breakdown product of OP pesticides (e.g., Dichlorvos, Malathion).
DMTP-d6 (O,O-Dimethyl thiophosphate-d6): The sulfur-containing intermediate. It is a metabolite of phosphorothioate pesticides (e.g., Dimethoate, Methyl Parathion) before complete oxidative desulfuration occurs.
Comparative Data Table
Feature
DMP-d6
DMTP-d6
Chemical Formula
C₂D₆HO₄P
C₂D₆HO₃PS
Molecular Weight
~132.09 g/mol
~148.15 g/mol
Mass Shift (+d)
+6 Da (vs. native DMP 126)
+6 Da (vs. native DMTP 142)
Key Heteroatom
Phosphorus-Oxygen (P=O)
Phosphorus-Sulfur (P=S / P-S)
Polarity
High (Hydrophilic)
Moderate (Less polar than DMP)
pKa (approx)
~1.2 (Strong Acid)
~1.5 (Strong Acid)
Primary Challenge
Retention on C18 columns
Oxidative instability
Structural Visualization
The following diagram illustrates the atomic differences and the hexadeuterated methyl groups responsible for the mass shift.
Caption: Structural comparison showing the P=O vs. P=S core difference. The dashed arrow indicates the potential oxidative pathway from Thiophosphate to Phosphate.
Part 2: Critical Analytical Nuances (Expertise & Experience)
As an application scientist, understanding the behavior of these standards is more critical than knowing their mass.
The "Thio" Instability Factor
DMTP-d6 is susceptible to oxidative desulfuration. In the presence of strong oxidants or improper storage conditions, DMTP-d6 can convert to DMP-d6.
The Risk: If DMTP-d6 degrades to DMP-d6 in your stock solution, you are effectively adding analyte (DMP-d6) to the DMP channel. This leads to:
Underestimation of DMTP (lower IS signal).
Overestimation of DMP (if the mass windows overlap or if cross-talk occurs, though +6 Da shift usually prevents direct interference).
Mitigation: Store DMTP-d6 stock solutions at -80°C and avoid repeated freeze-thaw cycles. Always verify the purity of DMTP-d6 periodically to ensure no DMP-d6 peak has formed.
Isomeric Complexity of DMTP
DMTP exists in tautomeric equilibrium (thiono vs. thiolo forms).
Thiono: (CH₃O)₂P(=S)OH
Thiolo: (CH₃O)(CH₃S)P(=O)OH
In aqueous urine (pH 5-7), DMTP exists primarily as the deprotonated anion. The internal standard DMTP-d6 must equilibrate to the same ionic form as the native analyte to effectively correct for extraction efficiency.
Chromatographic Retention
DMP-d6: Being highly polar, DMP elutes very early on standard C18 columns, often in the "void volume" where ion suppression is highest.
Solution: Use specialized columns (e.g., Fluoro-phenyl, Polar-embedded C18) or Anion Exchange chromatography to retain DMP-d6.
DMTP-d6: The sulfur atom increases lipophilicity slightly, providing better retention on reverse-phase columns compared to DMP.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) , the industry standard for high-throughput biomonitoring (e.g., CDC Method 6301).
Reagents & Materials
Internal Standards: DMTP-d6 and DMP-d6 (>98% isotopic purity).
Matrix: Human urine (thawed at room temperature, vortexed).
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (or Phenomenex Kinetex Biphenyl for better polar retention).
Note: While historical methods used lyophilization and derivatization (with PFBBr), modern high-sensitivity MS allows for direct analysis or simple SPE.
Aliquot 200 µL of urine into a 96-well plate.
Add 20 µL of Internal Standard Spiking Solution (containing both DMP-d6 and DMTP-d6 at ~50 ng/mL).
Add 20 µL of β-glucuronidase enzyme (optional, if total metabolites are desired, though DAPs are largely excreted free).
Incubate at 37°C for 4 hours (if enzymatic hydrolysis is used).
Condition SPE plate (Strata-X-AW or similar) with Methanol and Water.
Load sample.
Wash with Water followed by 10% Methanol.
Elute with 2% Formic Acid in Methanol .
Evaporate to dryness and reconstitute in Mobile Phase A.
LC-MS/MS Parameters:
Ionization: Electrospray Ionization (ESI) in Negative Mode (DAPs form strong [M-H]⁻ ions).
MRM Transitions (Quantification):
DMP (Native): m/z 125 → 63
DMP-d6 (IS): m/z 131 → 63 (Note: Product ion may remain 63 [PO2] or shift depending on fragmentation path).
DMTP (Native): m/z 141 → 126 (Loss of CH3)
DMTP-d6 (IS): m/z 147 → 132
Analytical Workflow Diagram
Caption: Workflow for isotope dilution analysis. The IS is added prior to extraction to correct for SPE recovery losses.
Part 4: Troubleshooting & Quality Assurance
Cross-Signal Interference
A common issue is the "crosstalk" between the native and deuterated channels.
Check: Inject a "Blank + IS" sample.
Requirement: The signal in the native analyte channel (e.g., m/z 125) must be <1% of the LLOQ (Lower Limit of Quantification) when only the IS (m/z 131) is present.
Cause: If signal appears, your IS is impure (contains native DMP) or the mass resolution is too low.
Matrix Effects (Ion Suppression)
DMP-d6 is particularly prone to suppression by urinary salts and creatinine because it elutes early.
Diagnosis: Post-column infusion of DMP-d6 while injecting a urine blank.
Observation: Look for dips in the baseline of the DMP-d6 trace.
Correction: If suppression exceeds 20%, improve the SPE wash steps or switch to a more polar-retentive column (e.g., HILIC).
References
Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Dialkyl Phosphates in Urine (Method 6301). National Center for Environmental Health.[2]
Bravo, R., et al. (2002).[3] "Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Analytical Toxicology.
A Comprehensive Technical Guide to Deuterated Dimethyl Thiophosphate Ammonium Salt and its Synonyms
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of deuterated dimethyl thiophosphate ammonium salt, a critical reagent in modern analytical and metabolic studies....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of deuterated dimethyl thiophosphate ammonium salt, a critical reagent in modern analytical and metabolic studies. We will explore its chemical identity, synthesis, and applications, with a focus on providing practical, field-proven insights for its use in demanding research environments.
Decoding the Nomenclature: Synonyms and Chemical Identity
The term "deuterated dimethyl thiophosphate ammonium salt" is a general descriptor. In practice, the most precise and commonly used name in chemical literature and supplier catalogs is O,O-Dimethyl-d6-dithiophosphate Ammonium Salt . The "-d6" designation is crucial as it specifies that all six hydrogen atoms on the two methyl groups have been replaced by deuterium. This isotopic labeling is the key to its primary application.
The term "thiophosphate" can be ambiguous. The search for this compound consistently leads to the "dithiophosphate" variant, indicating two sulfur atoms are present in the phosphate core.[1]
Here is a comprehensive list of synonyms and identifiers for this compound:
Synthesis and Chemical Properties: A Look Under the Hood
Plausible Synthesis Pathway
For the deuterated compound, the synthesis would logically proceed as follows:
Reaction of Phosphorus Pentasulfide with Deuterated Methanol: Phosphorus pentasulfide is reacted with four equivalents of deuterated methanol (Methanol-d4, CD₃OD). This reaction forms the O,O-Dimethyl-d6-dithiophosphoric acid and hydrogen sulfide gas as a byproduct. The reaction is typically performed in an inert solvent and may require heating.[2]
Neutralization: The resulting O,O-Dimethyl-d6-dithiophosphoric acid is then neutralized with ammonia (NH₃) or an ammonium salt to form the final ammonium salt product.
Key Chemical Properties
Based on data from its non-deuterated analog and supplier information, the following properties are critical for handling and application:
Core Application: Isotope Dilution Mass Spectrometry
The primary and most valuable application of O,O-Dimethyl-d6-dithiophosphate Ammonium Salt is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) for the quantitative analysis of organophosphorus pesticides and their metabolites.[1]
The Rationale Behind Using a Deuterated Internal Standard
In quantitative analysis, especially with complex matrices like blood, urine, or environmental samples, variations in sample preparation and instrument response can lead to significant errors. An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects and ionization suppression or enhancement.
A deuterated standard is considered the "gold standard" for mass spectrometry-based quantification because:
Chemical and Physical Similarity: It is chemically identical to the analyte, ensuring it behaves the same way during extraction, chromatography, and ionization.
Mass-Based Differentiation: It is easily distinguished from the native analyte by its higher mass (due to the deuterium atoms), allowing for simultaneous detection and quantification.
Correction for Matrix Effects: Any loss of analyte during sample prep or signal suppression in the MS source will be mirrored by the deuterated standard, allowing for an accurate correction and a more precise final concentration.
Experimental Protocol: Quantification of Organophosphate Metabolites in Urine
This protocol is a representative example of how O,O-Dimethyl-d6-dithiophosphate Ammonium Salt would be used as an internal standard for the analysis of its non-deuterated counterpart, O,O-dimethyl dithiophosphate (DMDTP), a common metabolite of organophosphate pesticides.
1. Preparation of Standards and Reagents:
Prepare a stock solution of O,O-Dimethyl-d6-dithiophosphate Ammonium Salt in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
Prepare a series of calibration standards of the non-deuterated DMDTP in the same solvent, ranging from expected physiological or environmental concentrations.
Create a working internal standard solution by diluting the stock solution to a fixed concentration (e.g., 50 ng/mL).
To 1 mL of urine sample in a glass tube, add a fixed volume (e.g., 50 µL) of the working internal standard solution.
Vortex the sample to ensure thorough mixing.
Add an appropriate extraction solvent (e.g., ethyl acetate).
Vortex vigorously for 2 minutes to extract the analytes into the organic layer.
Centrifuge to separate the layers.
Carefully transfer the organic (top) layer to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing a small amount of formic acid to improve peak shape).
Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
MRM Transition for DMDTP (Analyte): Monitor the transition from the precursor ion (e.g., m/z 157 for the deprotonated molecule) to a specific product ion.
MRM Transition for DMDTP-d6 (Internal Standard): Monitor the transition from the precursor ion (e.g., m/z 163) to its corresponding product ion.
4. Data Analysis:
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
Calculate the concentration of the analyte in the unknown samples by determining the analyte/IS peak area ratio and interpolating from the calibration curve.
Predicted Spectroscopic Data
While specific, high-resolution spectra for O,O-Dimethyl-d6-dithiophosphate Ammonium Salt are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
When analyzed by mass spectrometry (likely with electrospray ionization in negative mode), the primary ion observed would be the deprotonated dithiophosphate anion at m/z 163 .
Predicted Fragmentation Pattern (MS/MS):
Collision-induced dissociation (CID) of the m/z 163 precursor ion would likely produce fragments corresponding to the loss of deuterated methyl groups and other characteristic neutral losses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Due to the deuteration of the methyl groups, a proton NMR spectrum would show no signals corresponding to the methyl groups. A broad signal for the ammonium (NH₄⁺) protons might be observable, though its presence and position would be highly dependent on the solvent and concentration.
³¹P NMR: This is a highly informative technique for organophosphorus compounds. The ³¹P nucleus is 100% abundant and gives sharp signals over a wide chemical shift range. For dithiophosphates, the chemical shift is expected in the range of +80 to +110 ppm . The signal would be a singlet in a proton-decoupled spectrum.
Safety and Handling
A specific Safety Data Sheet (SDS) for O,O-Dimethyl-d6-dithiophosphate Ammonium Salt is not widely available. However, based on the SDS for its non-deuterated analog and general knowledge of organothiophosphates, the following precautions are essential.[4][5][6][7]
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses.
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
O,O-Dimethyl-d6-dithiophosphate Ammonium Salt is an indispensable tool for researchers requiring accurate quantification of organophosphorus pesticides and their metabolites. Its utility as a "gold standard" internal standard in isotope dilution mass spectrometry provides a level of accuracy and precision that is often unattainable with other methods. Understanding its chemical identity, plausible synthesis, and proper handling is paramount for its effective and safe use in the laboratory. This guide provides the foundational knowledge for scientists and drug development professionals to confidently incorporate this critical reagent into their analytical workflows.
References
Cole-Parmer. (2005). Material Safety Data Sheet - Diethyl Dithiophosphate, Ammonium Salt, 95%. Retrieved from [Link]
Pharmaffiliates. (n.d.). O,O-Dimethyl-d6 Dithiophosphate Ammonium Salt. Retrieved from [Link]
Kaboudin, B., & Norouzi, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 14.
PubChem. (n.d.). Ammonium O,O-dimethyl dithiophosphate. Retrieved from [Link]
Wikipedia. (n.d.). Ammonium diethyldithiophosphate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
What is O,O-Dimethyl Phosphorothionate-d6 used for in toxicology
Executive Summary The precise quantification of organophosphate (OP) pesticide exposure is a critical mandate in both forensic toxicology and occupational health surveillance. O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise quantification of organophosphate (OP) pesticide exposure is a critical mandate in both forensic toxicology and occupational health surveillance. O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) serves as the gold-standard Internal Standard (IS) for the mass spectrometric determination of dimethyl alkyl phosphate metabolites. This guide details the mechanistic role of DMTP-d6 in correcting for complex matrix effects in urine and blood analysis, providing a validated protocol for Isotope Dilution Mass Spectrometry (IDMS).
Chemical Profile & Stability
DMTP-d6 is the stable isotopically labeled analog of O,O-Dimethyl Phosphorothionate (DMTP), a non-specific metabolite common to dimethyl-substituted organophosphates such as methyl parathion, malathion, and fenitrothion.
Property
Specification
Compound Name
O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6)
CAS Number
1330162-95-2 (Ammonium salt)
Chemical Formula
Molecular Weight
~147.15 g/mol (Free acid)
Isotopic Purity
99% Deuterium
Solubility
Water, Methanol, Acetonitrile
Storage
-20°C (Hygroscopic; store under inert atmosphere)
Technical Insight: The hexadeuterated (
) labeling on the two methyl groups provides a mass shift of +6 Da relative to the unlabeled analyte (DMTP, MW ~141). This shift is sufficient to prevent spectral crosstalk (isotopic overlap) while maintaining identical chromatographic retention behavior, ensuring the IS experiences the exact same matrix suppression/enhancement as the analyte.
Mechanistic Toxicology: The Origin of DMTP
To effectively utilize DMTP-d6, one must understand the metabolic pathways generating the target analyte. Organophosphates undergo Phase I metabolism primarily in the liver, involving oxidative desulfuration (activation) and hydrolysis (detoxification).
Key Pathway:
Activation: Thiono-OPs (P=S) are oxidized by CYP450 enzymes to their Oxon forms (P=O), which are potent Acetylcholinesterase (AChE) inhibitors.
Detoxification/Breakdown: Both the parent Thiono-OP and the Oxon metabolite are hydrolyzed by esterases (e.g., Paraoxonase-1, PON1) to yield Dialkyl Phosphates (DAPs).
DMTP Formation: DMTP is specifically formed when the P-S bond is preserved during hydrolysis or via dealkylation pathways.
Figure 1: Metabolic Pathway of Dimethyl Organophosphates
Caption: Metabolic breakdown of organophosphates. DMTP serves as a specific biomarker for P=S containing dimethyl OPs.
Analytical Application: Isotope Dilution Mass Spectrometry
The primary challenge in urinary OP metabolite analysis is the high variability of the urine matrix (salt content, pH, pigment), which causes significant ion suppression in Electrospray Ionization (ESI). DMTP-d6 corrects for these variances.
Validated Experimental Protocol
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix: Human Urine
Quantification Mode: Negative ESI, Multiple Reaction Monitoring (MRM)
Step-by-Step Workflow:
Sample Preparation:
Thaw urine samples at room temperature and vortex.
Aliquot 1.0 mL of urine into a glass centrifuge tube.
CRITICAL STEP (Internal Standard Spiking): Add 20 µL of DMTP-d6 working solution (1.0 µg/mL in methanol). This ensures the IS is present before any extraction losses occur.
Note: Acidification is generally not required for DMTP but may be necessary if analyzing unstable metabolites like DMP.
Extraction (Liquid-Liquid Extraction - LLE):
Add 3.0 mL of extraction solvent (Acetonitrile:Diethyl Ether, 1:1 v/v).
Vortex vigorously for 5 minutes to salt-out proteins and extract DAPs.
Centrifuge at 4,000 rpm for 10 minutes.
Transfer the organic supernatant to a clean tube.
Evaporate to dryness under a gentle stream of Nitrogen (
) at 40°C.
Reconstitute residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Gradient: 0-1 min (5% B), 1-6 min (Linear to 95% B), 6-8 min (Hold 95% B).
MRM Transitions (Negative Mode)
The following transitions are authoritative for the quantification of DMTP and its d6 analog.
Analyte
Precursor Ion ()
Product Ion ()
Role
Collision Energy (eV)
DMTP (Native)
141.0
96.0 / 126.0
Quantifier / Qualifier
20 / 15
DMTP-d6 (IS)
147.0
97.0
Quantifier
20
Note: The mass shift of +6 in the precursor (141
147) and +1 in the product ion (96 97) confirms the retention of the deuterated methyl group structure during fragmentation.
Figure 2: Analytical Workflow Logic
Caption: Isotope Dilution workflow ensuring correction for extraction loss and matrix effects.
Data Interpretation & Quality Assurance
Linearity & Sensitivity:
Linear Range: Typically 0.1 ng/mL to 100 ng/mL.
LOD (Limit of Detection): ~0.02 - 0.05 ng/mL.
Correlation Coefficient (
): Must be > 0.995 using the ratio of Analyte/IS response.
Calculation:
Concentration is determined using the response ratio:
(Where is the slope and is the intercept of the calibration curve).
Biomonitoring Context:
Detection of DMTP indicates exposure to dimethyl-OPs. Because DMTP is a non-specific metabolite, it cannot identify the exact parent pesticide (e.g., it could be malathion or methyl parathion), but it provides a cumulative exposure index (molar sum).
References
Bravo, R., et al. (2004). "Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification." Journal of Exposure Science & Environmental Epidemiology.
Odetokun, M. S., et al. (2010). "Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96
Exploratory
Precision Tracing of Organophosphate Metabolism: The DMTP-d6 Pathway
The following technical guide details the metabolic, synthetic, and analytical pathways of Dimethyl Thiophosphate (DMTP) and its deuterated analog DMTP-d6 . This content is structured for researchers in toxicology, pharm...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the metabolic, synthetic, and analytical pathways of Dimethyl Thiophosphate (DMTP) and its deuterated analog DMTP-d6 . This content is structured for researchers in toxicology, pharmacology, and analytical chemistry.
Executive Summary
Organophosphates (OPs) remain the most prevalent class of insecticides globally. Their toxicity stems from acetylcholinesterase (AChE) inhibition, but their metabolic fate is complex, yielding nonspecific Dialkyl Phosphate (DAP) metabolites.[1] Among these, Dimethyl Thiophosphate (DMTP) is a critical biomarker for O,O-dimethyl substituted OPs (e.g., Methyl Parathion, Fenitrothion).
To achieve precise quantitation and mechanistic understanding, researchers utilize DMTP-d6 analogs —isotopologues where the methyl hydrogens are replaced by deuterium. This guide delineates the biological generation of DMTP from parent OPs and the application of DMTP-d6 as a self-validating Internal Standard (IS) in LC-MS/MS workflows.
The Metabolic Pathway: Parent OPs to DMTP
The formation of DMTP is a result of the detoxification branch of OP metabolism. While bioactivation (desulfuration) creates the toxic "oxon," hydrolysis yields the inactive DAP metabolites.[1]
Mechanistic Origins
DMTP is derived primarily from O,O-dimethyl phosphorothioates (P=S bond present). The pathway bifurcates based on the enzymatic attack:
Oxidative Desulfuration (Activation): Cytochrome P450s (CYP450) convert the P=S thionate to a P=O oxon.[1] Hydrolysis of the oxon yields DMP (Dimethyl Phosphate), not DMTP.
Direct Hydrolysis (Detoxification): Phosphotriesterases (e.g., PON1) or carboxylesterases cleave the anhydride-like linkage (P-X) while retaining the P=S bond. This yields DMTP .
The Deuterium Tracer Logic (d6-Analogs)
When studying these pathways using a deuterated precursor (e.g., Methyl Parathion-d6), the metabolic stability of the C-D bond allows the label to persist into the metabolite.
This transformation is critical for distinguishing exogenous contamination from endogenous metabolism in controlled tracer studies.
Pathway Visualization
The following diagram illustrates the divergent metabolic fate of a deuterated OP (Methyl Parathion-d6), highlighting the specific branch that yields DMTP-d6.
Caption: Divergent metabolism of d6-labeled Organophosphates. The green path indicates the direct hydrolysis yielding DMTP-d6, preserving the P=S moiety.
Analytical Application: DMTP-d6 as an Internal Standard
In clinical and environmental analysis, DMTP-d6 is synthesized exogenously and added to samples. It acts as a surrogate reference to correct for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS.
Chemical Synthesis of DMTP-d6
To generate the standard, the synthesis mirrors the industrial production of OPs but substitutes methanol with Methanol-d4 (CD3OD) .
Conversion to DMTP-d6: Controlled hydrolysis or oxidation steps are required to convert the dithiophosphate to the thiophosphate (DMTP-d6) form, often involving treatment with base and limited oxidation.
Protocol: Self-Validating Quantitation
This protocol ensures data integrity by using DMTP-d6 to normalize every step of the workflow.
Reagents:
Internal Standard (IS): DMTP-d6 (1 µg/mL in Methanol).[2]
Matrix: Urine or Plasma.
Extraction Solvent: Acetonitrile/Methanol (1:1) with 1% Formic Acid.
Workflow Steps:
Aliquot & Spike: Transfer 200 µL of urine to a centrifuge tube. Add 20 µL of DMTP-d6 IS . Vortex for 30s. Causality: Spiking before extraction ensures the IS experiences the same recovery losses as the analyte.
Protein Precipitation/Extraction: Add 800 µL of Extraction Solvent. Vortex (2 min) and Centrifuge (10,000 x g, 10 min).
Evaporation & Reconstitution: Transfer supernatant to a glass vial. Evaporate to dryness under
. Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Analysis: Inject 10 µL. Monitor transitions for DMTP (m/z 141 -> 126) and DMTP-d6 (m/z 147 -> 132).
Note: The mass shift of +6 Da corresponds to two -CD3 groups (
).
Analytical Workflow Diagram
The following Graphviz diagram details the self-validating logic of the isotope dilution method.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow using DMTP-d6 to correct for matrix effects and recovery losses.
References
Vibrant Wellness. (n.d.). What is Dimethylthiophosphate (DMTP)? And Why Does the Toxin Zoomer Test for It? Retrieved from [Link]
ResearchGate. (2023). General metabolic pathway of organophosphate pesticides with the neurotoxic mechanism of action.[1] Retrieved from [Link]
Oregon State University. (2011). Organophosphorus pesticide degradation product in vitro metabolic stability. Retrieved from [Link]
National Institutes of Health (PMC). (2023). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]
ACS Publications. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation.[3] Retrieved from [Link]
Chemical properties of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
This technical whitepaper provides an in-depth analysis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS: 1330162-95-2). Designed for analytical chemists and drug development professionals, this guide explores the...
Author: BenchChem Technical Support Team. Date: March 2026
This technical whitepaper provides an in-depth analysis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS: 1330162-95-2). Designed for analytical chemists and drug development professionals, this guide explores the compound's structural dynamics, synthetic utility, and critical role in advanced mass spectrometry workflows.
Physicochemical Profiling & Structural Dynamics
To effectively utilize O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt as a synthetic building block, one must first understand its baseline physical and chemical parameters.
Table 1: Quantitative Physicochemical Properties
Property
Specification
Chemical Name
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
CAS Number
1330162-95-2
Molecular Formula
C₂H₄D₆NO₃PS
Molecular Weight
165.18 g/mol
Melting Point
82 – 86 °C
Appearance
White to Off-White Solid
Solubility
DMSO (Slightly), Methanol (Slightly)
Storage Conditions
-20°C, Hygroscopic, Inert Atmosphere
The Causality of Storage Constraints:
This ammonium salt is exceptionally hygroscopic. When exposed to ambient humidity, the salt lattice absorbs water molecules which subsequently act as nucleophiles. These water molecules attack the highly electrophilic phosphorus center, initiating the premature hydrolysis of the delicate P–O or P–S bonds. Therefore, maintaining the compound at -20°C under an inert atmosphere (Argon or Nitrogen) is not merely a recommendation—it is a strict kinetic requirement to prevent degradation and preserve the isotopic purity of the methyl-d6 groups, as supported by handling standards from [1].
Synthetic Utility: The HSAB Principle in Alkylation
The primary application of this compound is serving as a deuterated precursor for synthesizing stable-isotope-labeled organophosphorus (OP) pesticides (e.g., d6-dimethoate, d6-famphur).
Mechanistic Causality:
The d6-phosphorothionate anion is an ambidentate nucleophile, possessing reactive centers at both the oxygen and sulfur atoms. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is highly polarizable ("soft"), while the oxygen atom is less polarizable ("hard"). When reacted with soft electrophiles—such as primary alkyl halides or α-chloroacetamides—nucleophilic attack occurs almost exclusively at the sulfur atom. This highly regioselective S-alkylation yields the desired S-alkyl O,O-dimethyl phosphorothioate architecture required for pesticide standards.
Synthetic pathway for d6-organophosphates via SN2 alkylation of the d6-phosphorothionate salt.
Analytical Superiority: Stable Isotope Dilution Mass Spectrometry (SIDMS)
In modern LC-MS/MS and GC-MS/MS workflows, matrix effects (ion suppression or enhancement) severely compromise the quantification of trace organophosphorus residues in complex matrices like food, soil, or biological fluids. The d6-OPs synthesized from this salt serve as the gold standard for internal calibration in [2].
Causality of the d6 Label:
The incorporation of six deuterium atoms (-OCD₃) provides a robust +6 Da mass shift relative to the native analyte. This specific mass difference is critical; it is large enough to completely bypass the natural M+2 (³⁴S) and M+4 isotopic distributions of the native pesticide, ensuring zero cross-talk in the Multiple Reaction Monitoring (MRM) transitions. Because the d6-standard shares the exact chromatographic retention time and ionization efficiency as the native compound, it perfectly normalizes any matrix-induced ionization variations [3].
Stable Isotope Dilution Mass Spectrometry (SIDMS) workflow using d6-internal standards.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.
Protocol A: Synthesis of d6-Organophosphate (Self-Validating Alkylation)
Objective: Synthesize a d6-OP standard (e.g., d6-Dimethoate) while avoiding hydrolytic degradation.
Pre-Reaction Validation: Dissolve a 5 mg aliquot of the d6-salt in anhydrous CD₃CN. Acquire a ³¹P NMR spectrum. A single sharp singlet confirms the intact phosphorothioate anion. The presence of secondary peaks indicates hydrolysis; discard the batch if degradation exceeds 2%.
Reaction Setup: In a flame-dried Schlenk flask under Argon, suspend 1.0 eq of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt in anhydrous Acetonitrile (ACN). Causality: Aprotic solvents prevent the solvation of the anion, increasing its nucleophilicity.
Electrophile Addition: Dropwise, add 1.05 eq of the target alkylating agent (e.g., 2-chloro-N-methylacetamide).
Thermal Activation & Verification: Heat the mixture to 60°C for 4 hours. Self-Validation: The reaction is visually self-indicating. The formation of a white, insoluble precipitate (Ammonium Chloride) confirms the successful progression of the SN2 displacement.
Purification: Filter the NH₄Cl byproduct. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the pure d6-OP.
Protocol B: Preparation of SIDMS Standard Solutions
Objective: Formulate highly stable internal standard stock solutions for LC-MS/MS analysis.
Solvent Selection: Dissolve the synthesized d6-OP in strictly anhydrous, LC-MS grade Methanol or DMSO. Causality: Using protic solvents with trace water content will lead to slow transesterification or hydrolysis of the d6-methoxy groups over time, ruining the standard.
Dissolution & Aliquoting: Prepare a 1.0 mg/mL primary stock. Immediately divide into 100 µL single-use aliquots in amber glass vials to prevent UV degradation and avoid freeze-thaw cycles.
Storage & MS Validation: Store at -80°C. Before quantitative use, inject a blank solvent spike to validate the MRM transitions (e.g.,[M+H]⁺ → [M+H - 79]⁺). Verify that the +6 Da shift is intact and that no H/D exchange has occurred during storage.
References
Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry
Source: LCGC International
URL: [Link]
Title: A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Exploratory
Technical Guide: O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) in LC-MS/MS Biomonitoring
This guide serves as a definitive technical resource for the application of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) as an internal standard in the quantification of organophosphate pesticide metabolites. It is design...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical resource for the application of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) as an internal standard in the quantification of organophosphate pesticide metabolites. It is designed for analytical chemists and toxicologists requiring high-precision biomonitoring data.
Executive Summary: The Isotope Dilution Imperative
In the trace quantification of organophosphate (OP) metabolites, O,O-Dimethyl Phosphorothionate (DMTP) serves as a critical biomarker for exposure to dimethyl-substituted pesticides (e.g., Methyl Parathion, Fenitrothion, Malathion). However, the polarity of DMTP and the complexity of biological matrices (urine, serum) create significant matrix effects —specifically ionization suppression—that render external calibration unreliable.
The use of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) is not merely a regulatory recommendation; it is a mechanistic necessity. By introducing a stable isotope-labeled internal standard (SIL-IS) with a +6 Da mass shift, analysts can achieve retention time locking and ionization normalization , ensuring that every variation in the electrospray plume is mathematically corrected in real-time.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the structural distinction between the analyte and the reference standard is fundamental to method development.
Feature
Native Analyte (DMTP)
Deuterated Standard (DMTP-d6)
IUPAC Name
O,O-Dimethyl phosphorothioate
O,O-Di(methyl-d3) phosphorothioate
Common Abbrev.
DMTP
DMTP-d6
CAS Number
1112-38-5
1330162-95-2 (Ammonium salt)
Formula
C₂H₇O₃PS
C₂HD₆O₃PS (Acid form)
Exact Mass
142.12 Da
148.16 Da (+6.04 Da shift)
pKa
~1.25 (Strong acid)
~1.25 (Negligible isotope effect on pKa)
Stability
Susceptible to oxidative desulfuration
Store at -20°C; Hygroscopic
Structural Visualization & Metabolic Context
DMTP is a non-specific metabolite, meaning it represents a class of pesticides rather than a single parent compound. The diagram below illustrates the metabolic convergence that makes DMTP a universal marker for dimethyl-OP exposure.
Caption: Metabolic convergence of multiple organophosphate pesticides into the common metabolite DMTP, highlighting the need for class-specific quantification.
The Analytical Challenge: Why d6?
The "Cross-Talk" Phenomenon
In Mass Spectrometry, a common error is selecting an internal standard with insufficient mass separation. A deuterated standard with only 1 or 2 deuterium atoms (d1/d2) often overlaps with the natural isotopic envelope (M+1, M+2) of the native analyte.
DMTP-d6 Advantage: The +6 Da shift places the internal standard mass (m/z 147) completely outside the isotopic cluster of the native DMTP (m/z 141), eliminating channel cross-talk and ensuring linear calibration at low concentrations (LOD < 0.5 ng/mL).
Deuterium Isotope Effect on Retention Time
Deuterium is slightly more hydrophilic than hydrogen. In Reversed-Phase LC (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Operational Insight: For DMTP-d6, this shift is typically < 0.1 minutes . This close co-elution is desirable because the standard must experience the exact same matrix suppression window as the analyte to effectively correct for it.
Validated Experimental Protocol (LC-MS/MS)
This protocol outlines a self-validating workflow for quantifying DMTP in human urine using DMTP-d6.
Internal Standard: DMTP-d6 (C/D/N Isotopes or equivalent), >98% isotopic enrichment.
Matrix: Urine (pooled, blank).
Sample Preparation (Lyophilization Method)
Rationale: DMTP is highly water-soluble and does not extract well into non-polar solvents like hexane. Lyophilization concentrates the sample without liquid-liquid partition losses.
Aliquot: Transfer 1.0 mL of urine into a cryovial.
Spike: Add 20 µL of DMTP-d6 Working Solution (1.0 µg/mL in Methanol).
Critical Step: Vortex for 30s to equilibrate IS with endogenous enzymes/matrix.
Lyophilize: Freeze-dry samples overnight to remove water.
Reconstitute: Dissolve residue in 100 µL of 5% Acetonitrile in 0.1% Formic Acid.
Centrifuge: 14,000 x g for 10 min to pellet salts/proteins. Inject supernatant.[1]
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3) or HILIC.
Note: Standard C18 may result in poor retention of DMTP due to its polarity.
Note: The transition 147 -> 129 corresponds to the loss of a deuterated methyl group (Mass 18), confirming the structural integrity of the fragment.
Workflow Visualization
The following diagram details the logical flow from sample collection to data validation, ensuring a closed-loop quality control system.
Caption: Step-by-step analytical workflow emphasizing the early introduction of the Internal Standard for maximum error correction.
Troubleshooting & Quality Assurance
Stability of Thio-Groups
Phosphorothioates are prone to oxidation (P=S
P=O), converting DMTP into DMP (Dimethyl Phosphate).
Mitigation: Store stock solutions of DMTP-d6 in acetonitrile at -20°C. Avoid repeated freeze-thaw cycles.
Check: Monitor the DMP channel in your standard. If DMP signal increases over time in your pure DMTP-d6 standard, oxidation has occurred.
Isotopic Purity
Ensure the DMTP-d6 has an isotopic enrichment of
99% deuterium. Lower enrichment (e.g., presence of d3 or d0 impurities) will contribute to the analyte signal (blank contamination), artificially elevating the Limit of Quantitation (LOQ).
Matrix Effects Calculation
To validate the efficacy of the IS, calculate the Matrix Factor (MF) :
Ideally, the MF for DMTP and DMTP-d6 should be identical (e.g., both suppressed to 60%). If they diverge, the IS is not co-eluting perfectly, or the isotope effect is significant.
References
Centers for Disease Control and Prevention (CDC). (2005). Third National Report on Human Exposure to Environmental Chemicals. Atlanta, GA.
Bravo, R., et al. (2004). "Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259.
Schindler, B. K., et al. (2009). "Human biomonitoring of organophosphate pesticides: Current procedures and future perspectives." Analytical and Bioanalytical Chemistry, 395, 339–340.
PubChem. (n.d.). Dimethyl phosphorothioate (Compound Summary). National Library of Medicine.
Ogura, T., et al. (2019). "Qualification and Quantitation of Phosphorothioate Oligonucleotides Using a Quadrupole-Time-of-Flight Mass Spectrometer." Shimadzu Application News.
Application Note: High-Sensitivity Quantitation of O,O-Dimethyl Phosphorothionate (DMTP) using d6-Internal Standard by LC-MS/MS
Executive Summary This protocol details the quantitative analysis of O,O-Dimethyl Phosphorothionate (DMTP), a critical dialkyl phosphate (DAP) metabolite, using its deuterated analog (DMTP-d6) as an internal standard. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This protocol details the quantitative analysis of O,O-Dimethyl Phosphorothionate (DMTP), a critical dialkyl phosphate (DAP) metabolite, using its deuterated analog (DMTP-d6) as an internal standard. While DMTP is primarily known as a biomarker for organophosphate pesticide exposure, its analysis is increasingly relevant in drug development as a potential degradant of phosphorothioate-based oligonucleotides and pharmaceutical intermediates.
Key Technical Differentiator: This method utilizes Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) rather than traditional liquid-liquid extraction. This choice addresses the high polarity and acidity (
) of the analyte, ensuring superior recovery and matrix factor reduction compared to legacy methods.
Chemical Context & Mechanistic Insight
The Analyte and Internal Standard
DMTP is a polar, acidic molecule. In biological matrices (urine, plasma), it exists almost exclusively as a deprotonated anion. The use of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) is non-negotiable for high-reliability assays to correct for the significant electrospray ionization (ESI) suppression common in the negative ion mode.
Compound
Structure
Molecular Weight
Monoisotopic Mass (M-H)⁻
DMTP (Native)
142.11 g/mol
140.97
DMTP-d6 (IS)
148.15 g/mol
146.99
Fragmentation Logic
Under ESI(-) conditions, the precursor ion is the deprotonated molecule
. The collision-induced dissociation (CID) typically follows a neutral loss pathway.
Native DMTP (m/z 141): Loses a methyl group (
, 15 Da) to form the dimethyl thiophosphate radical anion (m/z 126), or undergoes rearrangement to the thiophosphate core (m/z 95).
DMTP-d6 (m/z 147): Loses a deuterated methyl group (
, 18 Da) to form the product ion at m/z 129.
Figure 1: Proposed fragmentation pathway for O,O-Dimethyl Phosphorothionate-d6 under ESI(-) conditions.
Matrix: Human Urine (pooled, drug-free) or Plasma.
Sample Preparation: Weak Anion Exchange (WAX) SPE
Rationale: DMTP is a strong acid. At pH 4-5, it is negatively charged, while many matrix interferences are neutral or zwitterionic. WAX cartridges retain the analyte by charge, allowing aggressive washing of interferences.
Sample Pre-treatment:
Thaw urine/plasma samples at room temperature.
Aliquot 200 µL of sample into a 96-well plate or microcentrifuge tube.
Add 20 µL of Internal Standard Solution (DMTP-d6 at 100 ng/mL in water).
Add 200 µL of 2% Formic Acid in water (to disrupt protein binding and adjust pH). Vortex for 30s.
SPE Extraction (Waters Oasis WAX or Phenomenex Strata-X-AW):
Condition: 1 mL MeOH.
Equilibrate: 1 mL Water.
Load: Apply the entire pre-treated sample (~420 µL).
Wash 1: 1 mL 25 mM Ammonium Acetate (pH 4.5). Removes neutrals/zwitterions.
Wash 2: 1 mL Methanol. Removes hydrophobic interferences.
Elute: 600 µL of 5% Ammonium Hydroxide in Methanol. Releases the acidic analyte.
Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).
LC-MS/MS Configuration
Chromatography (LC):
Because DMTP is polar, it elutes near the void volume on standard C18 columns. We use a High Strength Silica (HSS) T3 column, designed to retain polar compounds in 100% aqueous conditions.
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
Instrument: Sciex Triple Quad 6500+ or Thermo Altis.
Spray Voltage: -4500 V.
Source Temp: 500°C.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (V)
Role
DMTP (Native)
140.9
125.9
50
-22
Quantifier
DMTP (Native)
140.9
94.9
50
-35
Qualifier
DMTP-d6 (IS)
146.9
128.9
50
-22
IS Quant
| DMTP-d6 (IS) | 146.9 | 96.9 | 50 | -35 | IS Qual |
Workflow Visualization
Figure 2: End-to-end bioanalytical workflow for DMTP quantitation.
Method Validation & Quality Control
To ensure the protocol meets FDA/EMA bioanalytical guidelines, the following validation steps are required.
Isotopic Purity Verification (The "Blank" Check)
Before running samples, you must verify the d6 standard does not contribute to the native signal (unlabeled impurity).
Inject a high concentration of DMTP-d6 (e.g., 500 ng/mL) without native DMTP.
Monitor the native transition (141 -> 126).
Acceptance Criteria: The response in the native channel must be < 20% of the Lower Limit of Quantitation (LLOQ) response.
Matrix Effect Assessment
Due to the "early eluting" nature of DMTP, matrix suppression is a high risk.
Calculation:
IS Normalization: Calculate the IS-Normalized MF. Since DMTP-d6 co-elutes perfectly with DMTP, it should experience the exact same suppression. The IS-normalized MF should be close to 1.0.
Linearity and Sensitivity
Range: 0.5 ng/mL to 500 ng/mL.
Weighting:
linear regression.
LLOQ: Expected to be ~0.5 ng/mL using this SPE method.
Troubleshooting & Expert Tips
Peak Tailing: DMTP interacts with active silanol sites. If tailing occurs, increase the buffer concentration in the mobile phase (up to 10mM Ammonium Acetate) or ensure the column is an HSS T3 or equivalent "shielded" phase.
Carryover: Phosphate compounds can stick to stainless steel. Use a needle wash of 10% Ammonia in Methanol/Water (50:50) to strip the acidic residue from the injector needle.
IS Stability: Deuterium exchange is rare on methyl groups attached to Oxygen/Phosphorus under standard storage, but avoid highly acidic storage conditions for prolonged periods. Store stock solutions in acetonitrile at -20°C.
References
Centers for Disease Control and Prevention (CDC). (2025). Dialkyl Phosphate Metabolites of Organophosphorus Pesticides - Lab 26 Protocol. Retrieved from [Link]
Bravo, R., et al. (2004).[3] Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]
Wang, Y., et al. (2023).[4] Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PubMed. Retrieved from [Link]
Application Note: High-Sensitivity Biomonitoring of Dimethyl Thiophosphate (DMTP) in Human Urine Using DMTP-d6 Internal Standard
Executive Summary Organophosphate (OP) pesticides remain a critical focus of environmental toxicology due to their neurotoxic potential. Upon exposure, OPs are rapidly metabolized and excreted in urine as non-specific di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Organophosphate (OP) pesticides remain a critical focus of environmental toxicology due to their neurotoxic potential. Upon exposure, OPs are rapidly metabolized and excreted in urine as non-specific dialkyl phosphate (DAP) metabolites.[1][2][3] Among these, Dimethyl thiophosphate (DMTP) is a primary biomarker for exposure to common agents like dimethoate, fenitrothion, and malathion.
This Application Note details a robust, self-validating protocol for quantifying DMTP in human urine. Unlike legacy GC-MS methods that require hazardous derivatization, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The critical component of this workflow is the use of DMTP-d6 (O,O-Dimethyl thiophosphate-d6) as an internal standard.
Why DMTP-d6?
Matrix Compensation: Urine is a highly variable matrix (salt content, pH, creatinine levels). DMTP-d6 co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement, thereby mathematically nullifying matrix effects.
Extraction Normalization: It corrects for analyte loss during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Retention Time Locking: It acts as a definitive anchor for peak identification, crucial when distinguishing DMTP from isobaric interferences.
Chemical Identity & Properties
Understanding the physicochemical properties of the analyte and its isotopologue is the foundation of this protocol.
Property
Analyte (Native)
Internal Standard (IS)
Name
Dimethyl thiophosphate (DMTP)
Dimethyl thiophosphate-d6 (DMTP-d6)
Structure
/
Molecular Weight
142.11 g/mol
148.15 g/mol (+6 Da shift)
pKa
~1.25 (Strong Acid)
~1.25
Ionization
Negative Mode
Negative Mode
Precursor Ion (m/z)
141.0
147.0
Solubility
Highly water-soluble (Polar)
Highly water-soluble
Expert Insight: DMTP exhibits thione-thiol tautomerism. In aqueous solution at physiological pH, it exists primarily as the deprotonated anion. The d6-label is located on the two methyl groups, which are chemically stable and do not undergo deuterium exchange in aqueous media, unlike labels on exchangeable protons (–OH or –NH).
Experimental Workflow
The following diagram illustrates the critical path from sample receipt to data acquisition. Note the "self-validating" loop where the IS corrects for all downstream variability.
Figure 1: Analytical workflow for DMTP biomonitoring. The internal standard is added prior to any manipulation to ensure it experiences the exact same physical stresses as the native analyte.
Detailed Protocol
Reagents and Materials[5][6][7][8][9][10][11]
Standards: Native DMTP (purity >98%) and DMTP-d6 (isotopic purity >99%).
SPE Cartridges: Weak Anion Exchange (WAX) polymeric sorbent (e.g., Oasis WAX or Strata-X-AW), 30 mg/1 mL. Rationale: DMTP is acidic; WAX retains it while allowing neutral interferences to be washed away.
Thawing: Thaw urine samples at room temperature and vortex for 30 seconds to resuspend sediments.
Spiking (Critical Step):
Transfer 200 µL of urine into a 2 mL polypropylene tube.
Add 20 µL of DMTP-d6 working solution (100 ng/mL in water).
Result: Final IS concentration is 10 ng/mL.
Vortex and let stand for 15-30 minutes. Why? This allows the IS to bind to matrix components (proteins) similarly to the native analyte.
Dilution/Acidification: Add 200 µL of 2% Formic Acid in water. Why? Lowers pH to <3, ensuring DMTP is protonated or compatible with the WAX loading mechanism, and disrupts protein binding.
Solid Phase Extraction (WAX):
Condition: 1 mL MeOH followed by 1 mL Water (0.1% FA).
Load: Apply the entire 420 µL pre-treated sample. Gravity flow or low vacuum (<5 inHg).
Wash 1: 1 mL 2% Formic Acid (Removes salts and neutrals).
Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).
Elute: 1 mL of 5% Ammonium Hydroxide in Methanol . Mechanism: The high pH deprotonates the WAX amine groups, releasing the anionic DMTP.
Reconstitution:
Evaporate the eluate to dryness under Nitrogen at 40°C.
Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Vortex and transfer to an LC vial.
LC-MS/MS Instrumentation Parameters
Liquid Chromatography:
Column: C18 with polar retention capability (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.
Note: The transition 141->126 corresponds to the loss of a methyl group
. The d6 transition 147->132 corresponds to the loss of a deuterated methyl group .
Data Analysis & Validation Criteria
Calculation (Isotope Dilution)
Quantification is performed using the area ratio method. This is the core of the self-validating system.
Where
(Response Factor) is the slope of the calibration curve (Ratio vs. Concentration). Because the IS is present in the sample, any suppression of is mirrored by , keeping the ratio constant.
Acceptance Criteria
Linearity:
over the range of 0.5 – 100 ng/mL.
Accuracy: Calculated concentration of QC samples must be within ±15% of nominal.
Precision (CV): <15% for inter-day and intra-day replicates.
IS Response: The peak area of DMTP-d6 in samples should be within 50-150% of the average IS area in calibration standards. A drastic drop indicates severe matrix suppression or extraction failure.
Troubleshooting & Expert Tips
Isobaric Interferences: DMTP (O,O-dimethyl phosphorothioate) can sometimes co-elute with other phosphate metabolites. If you observe "shoulders" on your peak, adjust the LC gradient to start with a longer hold at 0% B (high aqueous) to improve separation of polar species.
Background Contamination: DAPs are ubiquitous. Avoid using phosphate-based detergents for glassware cleaning. Use disposable plasticware where possible.
Stability: Urine samples should be stored at -20°C or -80°C. DMTP is generally stable, but repeated freeze-thaw cycles should be minimized. The d6-standard is stable in acetonitrile stock solutions for >1 year at -20°C.
Alternative Extraction: If SPE is too costly, Liquid-Liquid Extraction (LLE) using ethyl acetate/ether (1:1) on acidified urine is a valid alternative, though extracts may be "dirtier" (higher background noise) compared to WAX SPE.
References
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides." CDC/NCHS, Method No. 3018. Link
Bravo, R., et al. (2004). "Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259. Link
Schindler, B.K., et al. (2009). "Rapid determination of dialkyl phosphates in urine by UPLC-MS/MS." Analytical and Bioanalytical Chemistry, 395, 463–471. Link
Rosado, T., et al. (2023).[3] "Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine." Molecules, 28(15), 5786. Link
Extraction of O,O-Dimethyl Phosphorothionate-d6 from human urine
Application Note: Quantitative Extraction of O,O-Dimethyl Phosphorothionate-d6 (DMPT-d6) and Native DMPT from Human Urine Introduction & Scope O,O-Dimethyl Phosphorothionate (DMPT) is a non-specific dialkyl phosphate (DA...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Quantitative Extraction of O,O-Dimethyl Phosphorothionate-d6 (DMPT-d6) and Native DMPT from Human Urine
Introduction & Scope
O,O-Dimethyl Phosphorothionate (DMPT) is a non-specific dialkyl phosphate (DAP) metabolite derived from the biological breakdown of organophosphorus pesticides (OPs), such as methyl parathion and fenitrothion. Because OPs are rapidly metabolized, quantifying urinary DMPT is the gold standard for biomonitoring recent exposure.
The Challenge: DMPT is a low molecular weight, highly polar, and acidic compound (pKa < 2). It extracts poorly using standard C18 Solid Phase Extraction (SPE) or simple Liquid-Liquid Extraction (LLE) without specific pH manipulation. Furthermore, urine is a complex matrix containing salts and organic interferences that cause significant ion suppression in LC-MS/MS.
The Solution: This protocol utilizes O,O-Dimethyl Phosphorothionate-d6 (DMPT-d6) as an isotopically labeled Internal Standard (IS). The "d6" variant possesses identical physicochemical extraction properties to the native analyte but is distinguishable by mass spectrometry. This allows for the precise correction of:
This guide details a robust Weak Anion Exchange (WAX) SPE workflow coupled with LC-MS/MS, designed for high-throughput clinical and toxicological research.
Chemical Principles & Mechanism
To extract DMPT effectively, we exploit its ionic state.
Analyte: DMPT is a strong acid (pKa ~1.2). At pH 4–5, it is fully ionized (anionic, negatively charged).
Sorbent: The WAX (Weak Anion Exchange) sorbent contains a tertiary amine group (pKa ~8–9). At pH 4–5, the sorbent is protonated (cationic, positively charged).
Mechanism: We load the sample at pH 4–5 to lock the analyte to the sorbent via ionic interaction . We then wash away neutrals with organic solvents. Finally, we elute by raising the pH (>10) to deprotonate the sorbent, breaking the ionic bond and releasing the DMPT.
Materials & Reagents
Category
Item
Specification
Standards
DMPT-d6 (Internal Standard)
>98% Isotopic Purity (10 µg/mL in MeOH)
DMPT (Native Standard)
Analytical Grade
Matrix
Human Urine
Thawed, vortexed, centrifuged (3000 x g)
SPE Cartridge
Polymeric WAX
30 mg / 1 mL (e.g., Strata-X-AW or Oasis WAX)
Solvents
Methanol (MeOH)
LC-MS Grade
Water
Milli-Q / LC-MS Grade
Acetonitrile (ACN)
LC-MS Grade
Buffers
Formic Acid
LC-MS Grade
Ammonium Hydroxide (NH₄OH)
28-30% solution
Sodium Acetate Buffer
100mM, pH 4.5
Experimental Protocol
Phase A: Sample Pre-treatment
Rationale: Urine pH varies widely (4.5–8.0). We must normalize pH to ensure consistent binding to the WAX cartridge.
Thaw: Thaw urine samples at room temperature and vortex for 30 seconds.
Clarify: Centrifuge at 3000 x g for 5 minutes to remove particulates.
Aliquot: Transfer 500 µL of clarified urine into a clean tube.
Internal Standard Spiking: Add 20 µL of DMPT-d6 working solution (e.g., 100 ng/mL) to every sample (blanks, standards, and unknowns).
Note: This creates a self-correcting system. If 50% of the sample is lost during extraction, 50% of the IS is also lost, maintaining the ratio.
This diagram illustrates the physicochemical interactions driving the WAX extraction.
Caption: Mechanism of Weak Anion Exchange (WAX) for DMPT extraction. pH control is the critical switch for binding and elution.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from raw urine sample to quantitative data generation.
Results & Validation Criteria
To ensure the trustworthiness of your data, the following criteria must be met using the DMPT-d6 standard.
Quantitative Data Summary
Parameter
Acceptance Criteria
Notes
Recovery (Absolute)
80% – 120%
Compare peak area of extracted spike vs. neat standard.
Matrix Effect
< 15% suppression
Compare IS response in urine extract vs. solvent.
Linearity (R²)
> 0.995
Range: 0.5 ng/mL to 100 ng/mL.
Precision (CV)
< 15%
Intra-day and Inter-day reproducibility.
Troubleshooting Guide
Low Recovery: Check pH during loading. If pH > 6, DMPT will not bind to WAX efficiently. Ensure the buffer capacity is sufficient to overcome urine alkalinity.
High Backpressure: Urine proteins may be clogging the frit. Increase centrifugation speed or use a larger pore size filter prior to SPE.
Peak Tailing: DMPT interacts with metals. Ensure the LC system is passivated or use a PEEK-lined column if available.
References
Centers for Disease Control and Prevention (CDC). (2025). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Retrieved from [Link]
Bravo, R., et al. (2002). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Journal of Analytical Toxicology. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2026). Dimethyl phosphorothioate (Compound Summary). Retrieved from [Link]
Schindler, B.K., et al. (2009). Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. Retrieved from [Link]
Application Note: High-Efficiency Extraction of Organophosphate Metabolites from Hair Matrices Utilizing DMTP-d6 Isotope Dilution
The Analytical Challenge of Hair Matrices Organophosphate (OP) pesticides are rapidly biotransformed in the human body into six non-specific dialkyl phosphate (DAP) metabolites, including dimethyl thiophosphate (DMTP)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge of Hair Matrices
Organophosphate (OP) pesticides are rapidly biotransformed in the human body into six non-specific dialkyl phosphate (DAP) metabolites, including dimethyl thiophosphate (DMTP)[1]. While urine and plasma are traditional matrices for biomonitoring, their utility is limited to assessing acute exposure (24–48 hours) due to the rapid clearance and short half-lives of DAPs[2][3]. Hair analysis provides a powerful alternative, capturing a retrospective, longitudinal timeline of chronic exposure over several months[3][4].
However, the sample preparation of hair presents a severe analytical bottleneck. Hair is a dense, highly cross-linked keratinized protein matrix that strongly binds both hydrophobic and hydrophilic analytes[1][5]. Traditional solid-liquid extraction methods using neutral solvents fail to penetrate the hair shaft, resulting in poor recoveries. Furthermore, the co-extraction of endogenous lipids and melanin often leads to severe ion suppression during mass spectrometric analysis[1].
Mechanistic Solutions & Isotope Dilution
To overcome these physical and chemical barriers, this protocol leverages an alkaline solid-liquid extraction paired with Isotope Dilution Mass Spectrometry (IDMS) .
) in methanol raises the pH, which swells the hair shaft and disrupts internal hydrogen bonds and salt bridges. This mechanism releases trapped DAPs into the solvent without inducing harsh alkaline hydrolysis, which would otherwise cleave the fragile ester bonds of the OP metabolites[1][5].
DMTP-d6 as a Self-Validating Standard: DMTP-d6 is a stable, deuterated isotopologue of DMTP. Because it shares identical physicochemical properties, extraction thermodynamics, and chromatographic retention times with endogenous DMTP, it acts as a perfect internal standard. Spiking the hair sample with DMTP-d6 prior to extraction ensures that any physical analyte loss during sample preparation, or any signal suppression in the MS source, is perfectly mirrored and mathematically corrected[1][2].
Workflow Visualization
Workflow for the extraction and IDMS analysis of OP metabolites from hair using DMTP-d6.
Step-by-Step Experimental Protocol
This methodology is designed for researchers utilizing LC-MS/MS or GC-MS/MS platforms for high-throughput biomonitoring.
Step 1: Decontamination
Action: Wash 50 mg of intact hair samples successively with 0.1% sodium dodecyl sulfate (SDS), deionized water (twice), and methanol (once), drying completely between washes[6][7].
Causality: Hair is highly susceptible to external environmental deposition of pesticides. This sequential polarity wash removes exogenous OP parent compounds and surface contaminants, ensuring that the measured DAPs strictly reflect true endogenous metabolism and systemic excretion into the hair follicle[6][7].
Step 2: Pulverization
Action: Mill the dried, decontaminated hair to a fine powder using a cryogenic bead beater[1][4].
Causality: Milling drastically increases the surface area of the keratin matrix, maximizing solvent contact and penetration during the subsequent solid-liquid extraction.
Step 3: Isotope Spiking (Critical Step)
Action: Transfer the pulverized hair to a glass test tube and spike with 20 µL of a working internal standard solution containing DMTP-d6 (alongside other deuterated DAPs like DMP-d6 and DEP-d10)[1][2]. Allow the solvent to evaporate at room temperature.
Causality: The internal standard must be integrated into the dry matrix before extraction begins. This guarantees that the DMTP-d6 undergoes the exact same physical and chemical stresses as the endogenous analytes, establishing the foundation for a self-validating recovery calculation[2].
Step 4: Alkaline Solid-Liquid Extraction
Action: Add 2 mL of alkaline methanol (2%
in methanol) to the spiked hair powder. Incubate the mixture in an ultrasonic bath for 4 hours at room temperature[1][6].
Causality: Neutral pH solvents yield abysmal extraction efficiencies (3–14% for acetonitrile)[1]. The 2%
swells the protein matrix to release the tightly bound DAPs. Ultrasonication provides the mechanical cavitation necessary to drive the solvent deep into the pulverized particles[1][5].
Step 5: Solid Phase Extraction (SPE) Clean-up
Action: Centrifuge the extract and load the supernatant onto a pre-conditioned Polystyrene-Divinylbenzene (PS-DVB) SPE cartridge. Elute the target analytes using a targeted solvent gradient[7].
Causality: Hair extracts contain massive amounts of lipophilic interferents (sebum, cholesterol). PS-DVB is highly effective at retaining hydrophilic metabolites like DMTP while allowing matrix interferents to be washed away, significantly reducing baseline noise and preventing MS source fouling[7].
Step 6: Analysis Preparation
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen.
For LC-MS/MS: Reconstitute directly in the mobile phase[1].
For GC-MS/MS: Derivatize the extract using pentafluorobenzyl bromide (PFBBr) at 40°C for 15 hours, followed by a hexane liquid-liquid extraction[2][4][8].
Causality: DAPs are highly polar, non-volatile, and thermally labile. While LC-MS/MS can analyze them directly, GC-MS requires PFBBr derivatization to replace the polar hydroxyl groups with non-polar pentafluorobenzyl groups, rendering the molecules volatile and thermally stable for gas chromatography[4][8].
Quantitative Data Summaries
The superiority of the alkaline methanol extraction and the analytical precision achieved via IDMS are summarized in the tables below.
Table 1: Impact of Solvent pH on DAP Extraction Efficiency in Hair
Data synthesized from comparative extraction studies demonstrating the necessity of matrix swelling[1].
Analyte
Neutral Acetonitrile
Neutral Methanol
Alkaline Methanol (2% )
DMP
~10%
~25%
113%
DMTP
3–14%
10–34%
89%
DMDTP
<10%
<20%
152%
DEP
~12%
~30%
86%
DETP
~10%
~25%
92%
Table 2: LC-MS/MS Method Validation Parameters (Using Deuterated Standards)
Analytical performance metrics demonstrating high sensitivity and precision[1][4].
Parameter
DMTP
DMP
DEP
DETP
Limit of Detection (LOD)
0.41 pg/mg
0.82 pg/mg
0.24 pg/mg
0.24 pg/mg
Intra-day Precision (RSD)
<9%
<9%
<9%
<9%
Inter-day Precision (RSD)
<20%
24%
<20%
<20%
Matrix Effect (Corrected)
~100%
75%
~100%
~100%
Establishing a Self-Validating Quality Control System
A robust analytical protocol must continuously prove its own validity. By utilizing DMTP-d6, this workflow incorporates an internal feedback loop that automatically accounts for matrix variations (e.g., differences in hair pigmentation or thickness).
Matrix Effect (ME) Monitoring: The matrix effect is calculated by comparing the peak area of DMTP-d6 in the final hair extract to the peak area of DMTP-d6 in a neat solvent standard at the same concentration[1]. Because DMTP-d6 co-elutes with endogenous DMTP, any ion enhancement or suppression observed in the deuterated standard applies equally to the target analyte.
Absolute Quantification: The final concentration of DMTP is determined solely by the ratio of the endogenous DMTP peak area to the DMTP-d6 peak area. If a specific hair sample yields a poor absolute recovery (e.g., 40% due to dense keratinization), the DMTP-d6 recovery will also be 40%. The ratio remains perfectly stable, yielding an accurate final quantification and making the assay self-validating[1][2].
References
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC. National Institutes of Health (NIH). 1
Reliability of concentrations of organophosphate pesticide metabolites in serial urine specimens from pregnancy in the Generation R study - PMC. National Institutes of Health (NIH).2
Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: a biomarker of chronic exposure to organophosphate pesticides - PubMed. National Institutes of Health (NIH). 4
Biomonitoring of common organophosphate metabolites in hair and urine of children from an agricultural community. University of Granada (UGR). 6
Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. Oxford University Press (OUP). 8
Analysis of dialkyl phosphate metabolites in hair using gas chromatography-mass spectrometry: A biomarker of chronic exposure to organophosphate pesticides. ResearchGate. 5
Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis. ResearchGate. 7
Hair analysis for the biomonitoring of pesticide exposure: comparison with blood and urine in a rat model. ResearchGate. 3
Application Note: High-Sensitivity GC-MS Derivatization of O,O-Dimethyl Phosphorothionate (DMTP) using Deuterated Internal Standards
Executive Summary O,O-Dimethyl phosphorothionate (DMTP) is a non-specific dialkyl phosphate (DAP) metabolite common to organophosphorus pesticides such as methyl parathion, fenitrothion, and malathion. Its quantification...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
O,O-Dimethyl phosphorothionate (DMTP) is a non-specific dialkyl phosphate (DAP) metabolite common to organophosphorus pesticides such as methyl parathion, fenitrothion, and malathion. Its quantification in biological matrices (urine, serum) is critical for assessing exposure. However, DMTP is polar, non-volatile, and exists as tautomers, making direct GC-MS analysis impossible.
This guide details the Gold Standard Derivatization Protocol using Pentafluorobenzyl Bromide (PFBBr) for Negative Chemical Ionization (NCI) GC-MS, alongside a robust alternative using MTBSTFA for Electron Impact (EI) systems. Special emphasis is placed on the precise handling of the O,O-Dimethyl phosphorothionate-d6 (DMTP-d6) internal standard to ensure quantitative accuracy via Isotope Dilution Mass Spectrometry (IDMS).
Chemical Basis & Mechanistic Insights
The Challenge of Tautomerism
DMTP exists in an equilibrium between the thiono (P=S) and thiolo (P-S) forms. While the thiono form predominates in solution, the thiolo form is more nucleophilic at the sulfur atom. Successful derivatization must "lock" this structure into a single, stable isomer to prevent peak splitting and ensure reproducible quantification.
PFBBr Derivatization: Exploits the high nucleophilicity of the sulfur anion (thiolate) to form the S-pentafluorobenzyl derivative. This introduces a highly electronegative moiety, making the molecule ideal for NCI-GC-MS (detection limits in the pg/mL range).
Silylation (MTBSTFA): Forms the O-tert-butyldimethylsilyl derivative. While less sensitive than PFBBr, the resulting TBDMS derivatives are hydrolytically stable and produce characteristic [M-57]+ fragment ions in EI mode.
Reaction Scheme
The following diagram illustrates the reaction pathway for the PFBBr derivatization, highlighting the role of the base and the specific formation of the S-alkylated product.
Caption: Reaction mechanism for the conversion of DMTP to its S-pentafluorobenzyl derivative, followed by NCI fragmentation yielding the characteristic phosphate anion.
SIM Acquisition: Monitor the [M-57]+ ion (Loss of tert-butyl group).
Analyte
Derivative MW
Quantifier Ion (m/z)
Qualifier Ion (m/z)
DMTP (Native)
256
199 [M-C4H9]⁺
153
DMTP-d6 (IS)
262
205 [M-C4H9]⁺
159
Analytical Workflow Diagram
The following diagram outlines the complete analytical lifecycle, ensuring data integrity from sample collection to mass spectral deconvolution.
Caption: Operational workflow for the isotope dilution quantification of DMTP.
Quality Control & Troubleshooting
Linearity & Calibration
Prepare a calibration curve (0.5 – 100 ng/mL) in "blank" urine or water.
Self-Validation: The Response Factor (RF) ratio between DMTP and DMTP-d6 should remain constant (RSD < 10%) across the range. If RF drifts, check for ion suppression or injection liner contamination.
Common Pitfalls
Low Recovery: Usually due to incomplete drying. PFBBr hydrolyzes in water. Ensure lyophilization is effective.
Peak Tailing: Indicates active sites in the GC liner. Use deactivated glass wool and replace liners frequently.
Interference: In NCI mode, the PFB moiety is very specific, but high levels of inorganic phosphate can sometimes interfere. The extraction step (hexane) minimizes this.
Internal Standard Behavior
The d6-isotope behaves chemically identically to the native compound but has a mass shift of +6 Da.
Retention Time: DMTP-d6 typically elutes slightly earlier (0.01 - 0.05 min) than native DMTP due to the deuterium isotope effect. Do not force the integration window to be identical; allow for this minor shift.
References
Bravo, R., et al. (2004). "Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification." Journal of Exposure Analysis and Environmental Epidemiology.
Hardt, J., & Angerer, J. (2000). "Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry." Journal of Analytical Toxicology.
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Dialkylphosphates." National Health and Nutrition Examination Survey.
Schindler, B. K., et al. (2009). "Determination of pentafluorobenzyl derivatives of phosphonic and phosphonothioic acids by gas chromatography-mass spectrometry." Journal of Chromatography A.
A Robust LC-MS/MS Method for the Quantification of Dimethyl Thiophosphate (DMTP) in Wastewater Using a Deuterated Internal Standard
An Application Note for Researchers and Scientists Abstract This application note presents a detailed, validated protocol for the precise and accurate quantification of dimethyl thiophosphate (DMTP) in complex wastewater...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Scientists
Abstract
This application note presents a detailed, validated protocol for the precise and accurate quantification of dimethyl thiophosphate (DMTP) in complex wastewater matrices. DMTP is a primary metabolite of numerous organophosphorus (OP) pesticides, making it a critical biomarker for assessing environmental contamination and exposure.[1][2] The inherent complexity and variability of wastewater necessitate a robust analytical method to overcome challenges like matrix effects and variable analyte recovery.[3][4] This method employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The cornerstone of this protocol is the use of a stable, isotopically labeled internal standard, deuterated DMTP (DMTP-d6), which co-elutes with the target analyte to correct for variations in sample preparation, injection volume, and signal suppression or enhancement, ensuring high-quality, reliable data.[5][6]
Introduction: The Rationale for Isotope Dilution
Organophosphorus pesticides are widely used in agriculture, and their residues, along with their metabolites, frequently enter aquatic systems through runoff and discharge.[7] Dimethyl thiophosphate (DMTP) is a common urinary and environmental metabolite for several major OP pesticides, including malathion.[2] Its presence in wastewater serves as a direct indicator of pesticide usage and pollution in a given catchment area.
Analyzing trace levels of polar compounds like DMTP in wastewater is analytically challenging. The sample matrix is a complex mixture of organic and inorganic constituents that can significantly interfere with the analysis, most notably by causing ion suppression or enhancement during the electrospray ionization (ESI) process in the mass spectrometer.[8] This phenomenon, known as the "matrix effect," can lead to severe under- or over-estimation of the analyte concentration, compromising data accuracy.[3]
To overcome these challenges, this method utilizes the principle of isotope dilution mass spectrometry (IDMS). A deuterated analogue of the analyte, DMTP-d6, is introduced into the sample at the very beginning of the workflow.[5] Because the deuterated internal standard (IS) is chemically identical to the native analyte, it behaves the same way during extraction, chromatography, and ionization.[6] However, its increased mass allows it to be separately identified by the mass spectrometer.[5] By calculating the ratio of the analyte signal to the internal standard signal, any losses during sample preparation or signal fluctuations in the MS source are effectively normalized, leading to highly accurate and reproducible quantification.[9]
Materials and Instrumentation
Reagents and Standards
Standards: Dimethyl thiophosphate (DMTP) analytical standard (≥98% purity), Dimethyl thiophosphate-d6 (DMTP-d6) internal standard (≥98% isotopic purity).
Solvents: HPLC or LC-MS grade methanol, acetonitrile, dichloromethane (DCM), and acetone. All solvents must be demonstrated to be free of analytes.[10]
Reagents: Formic acid (LC-MS grade, ≥99%), and anhydrous sodium sulfate.
Water: High-purity, deionized water (18.2 MΩ·cm).
Gases: High-purity nitrogen for solvent evaporation and as a collision gas.
Consumables
Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 500 mg, 6 mL, or equivalent).
Filtration: 0.45 µm glass fiber filters for sample clarification.[11]
Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.[12]
Glassware: Class A volumetric flasks, pipettes, and graduated cylinders. All glassware must be scrupulously cleaned, rinsed with solvent, and heated or solvent-rinsed to remove contaminants.[10][12]
Instrumentation
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering precise gradients.
Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.[9][13]
SPE Manifold: A vacuum manifold capable of processing multiple SPE cartridges simultaneously.
Evaporation System: A nitrogen evaporation system with a temperature-controlled water bath.[12][14]
Experimental Protocols
Preparation of Standards
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of pure DMTP and DMTP-d6 standards. Dissolve each in methanol in separate 10 mL volumetric flasks. Store at -20°C.
Intermediate Solutions (10 µg/mL): Prepare intermediate stock solutions of both DMTP and DMTP-d6 by diluting the primary stocks with methanol.
Calibration Standards (0.1 - 100 ng/mL): Create a series of calibration standards by serially diluting the DMTP intermediate solution with 50:50 methanol:water.
Internal Standard Spiking Solution (1 µg/mL): Prepare the IS spiking solution by diluting the DMTP-d6 intermediate stock with methanol. This solution will be added to every sample, blank, and calibration standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to concentrate the analyte and remove interfering matrix components from the wastewater sample.
Sample Collection & Preservation: Collect approximately 500 mL of wastewater in an amber glass bottle. If residual chlorine is present, quench with sodium thiosulfate. Adjust sample pH to neutral (pH 7) as organophosphorus esters can hydrolyze under acidic or basic conditions.[14][15] Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.[11]
Internal Standard Spiking: To a 250 mL aliquot of the filtered wastewater, add a precise volume (e.g., 25 µL) of the 1 µg/mL DMTP-d6 internal standard spiking solution to achieve a final concentration of 100 ng/L. Mix thoroughly.
SPE Cartridge Conditioning:
Wash the SPE cartridge with 5 mL of dichloromethane (DCM).[14]
Equilibrate the cartridge with 2 x 5 mL of deionized water. Crucially, do not allow the sorbent bed to go dry from this point until the final drying step. [14]
Sample Loading: Load the entire 250 mL spiked sample onto the SPE cartridge at a steady flow rate of approximately 10-15 mL/min.[14][15]
Cartridge Drying: After the entire sample has passed through, remove the transfer tubes and dry the cartridge under full vacuum for 10-15 minutes to remove residual water.[15]
Analyte Elution:
Place a collection tube in the manifold.
Elute the retained DMTP and DMTP-d6 from the cartridge using 2 x 4 mL aliquots of acetonitrile or a suitable solvent mixture like acetone/DCM.[14] Allow the solvent to soak the sorbent for 1 minute before drawing it through slowly.
Concentration and Reconstitution:
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.[14]
Reconstitute the residue in 1.0 mL of 50:50 methanol:water. Vortex to mix and transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Fig 1. Workflow for SPE of DMTP from Wastewater.
LC-MS/MS Method and Parameters
The following tables outline the optimized conditions for the chromatographic separation and mass spectrometric detection of DMTP and its deuterated internal standard.
Table 1: Liquid Chromatography (LC) Conditions
Parameter
Setting
Column
C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[16]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temp.
40°C
Gradient
5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Table 3: MRM Transitions and Energies
Note: Collision energies (CE) and other voltage parameters should be optimized for the specific instrument in use.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell (ms)
CE (V)
Purpose
DMTP
141.0
97.0
50
15
Quantifier
DMTP
141.0
79.0
50
25
Qualifier
DMTP-d6
147.0
97.0
50
15
IS Quantifier
Rationale for MRM transitions: The precursor ion [M-H]⁻ for DMTP is m/z 141.0. The product ion at m/z 97.0 corresponds to the [PO₃S]⁻ fragment, which is a stable and characteristic fragment used for quantification. For the deuterated standard (DMTP-d6), the six deuterium atoms on the methyl groups increase the precursor mass by 6 Da to m/z 147.0, but it fragments to the same product ion, confirming its identity and structural relationship to the analyte.[17]
Method Validation and Performance
To ensure the reliability of the method, a validation was performed according to established guidelines. Key performance metrics are summarized below.
Table 4: Method Validation Parameters and Typical Results
Parameter
Description
Typical Acceptance Criteria
Linearity
Calibration curve constructed from 0.1 to 100 ng/mL.
Compares analyte response in pre-spiked extract vs. post-spiked extract.
> 70%
Matrix Effect
Compares analyte response in post-spiked extract vs. a neat solvent standard.
Deuterated IS corrects for this; effect should be consistent between analyte and IS.[3][20]
Conclusion
This application note provides a comprehensive and robust method for the quantification of dimethyl thiophosphate in complex wastewater samples. The strategic use of a deuterated internal standard (DMTP-d6) is essential for mitigating matrix-induced inaccuracies and ensuring high-quality data. The combination of an optimized solid-phase extraction protocol with a sensitive and selective LC-MS/MS analysis allows for reliable environmental monitoring of this key organophosphorus pesticide metabolite. This method is fit for purpose for routine analysis in environmental testing laboratories and for research professionals studying the fate and transport of agricultural contaminants.
References
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater.Analytical Chemistry - ACS Publications.
EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction.U.S. Environmental Protection Agency.
Applications of deuterated organophosphate compounds.Benchchem.
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.U.S. Environmental Protection Agency.
Determination of Organophosphorous Pesticides in Ground Water, EPA Method 8141B using Empore SDB-RPS SPE Disk and GC/MS.CDS Analytical.
Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry.PubMed.
Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines.Environmental Science: Processes & Impacts (RSC Publishing).
Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices...CABI Digital Library.
Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL.Agilent Technologies.
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.Journal of Analytical Chemistry & Techniques.
Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.LCGC International.
Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.U.S. Environmental Protection Agency.
Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.MDPI.
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.PMC.
Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.PubMed.
Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples...ResearchGate.
Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.U.S. Environmental Protection Agency.
Automated Solid-Phase Extraction (SPE) for Pesticides.California Department of Pesticide Regulation.
The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.ResearchGate.
Dimethyl and diethyl phosphate metabolites of OP pesticides and the...ResearchGate.
Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.CDC Stacks.
Organophosphate and phthalate esters in Standard Reference Material 2585 “Organic Contaminants in House Dust”.IVL Swedish Environmental Research Institute.
Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD.ThermoFisher.
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.Shimadzu.
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of DMTP-d6 Ammonium Salt in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust, and high-recovery solid-phase extraction (SPE) method for the isolation of d...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, robust, and high-recovery solid-phase extraction (SPE) method for the isolation of deuterated O,O-dimethyl phosphorothioate (DMTP-d6) ammonium salt from complex biological matrices such as urine and serum. DMTP is a key urinary metabolite and biomarker for assessing human exposure to dimethyl organophosphate pesticides.[1][2] The use of a stable isotope-labeled internal standard like DMTP-d6 is critical for accurate quantification via mass spectrometry by correcting for matrix effects and variations in extraction efficiency.[3] This guide details a method based on strong anion exchange (SAX) SPE, which offers high selectivity for the acidic nature of DMTP. We will explore the underlying chemical principles, provide a step-by-step protocol, and offer insights for method optimization and troubleshooting.
Introduction and Scientific Principle
O,O-Dimethyl phosphorothioate (DMTP) is a member of the dialkyl phosphate (DAP) class of metabolites that result from the breakdown of organophosphate (OP) pesticides in the body.[1] Its detection and quantification in biological fluids are paramount for biomonitoring studies that assess exposure levels in various populations.[4] Accurate analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on the co-extraction of a stable isotope-labeled internal standard, such as DMTP-d6 ammonium salt, to ensure precision and accuracy.[3][5]
The primary challenge in analyzing DMTP-d6 from matrices like urine or serum is the presence of endogenous interferences (salts, proteins, other organic molecules) that can suppress or enhance the analyte signal during MS analysis. Solid-phase extraction is a highly effective sample preparation technique used to clean up the sample and concentrate the analyte of interest.[6][7]
Causality of Method Selection: Why Strong Anion Exchange (SAX)?
The selection of the SPE sorbent is the most critical decision in method development. DMTP is an acidic compound due to the phosphorothioic acid moiety (pKa ≈ 1-2). As an ammonium salt, it readily dissociates in aqueous solutions.
Analyte State: In a solution buffered to a pH significantly above its pKa (e.g., pH 6-7), DMTP-d6 will be deprotonated, carrying a negative charge (anion).
Sorbent Interaction: A strong anion exchange (SAX) sorbent contains a stationary phase functionalized with a quaternary ammonium group (-N⁺R₃).[8] This group carries a permanent positive charge, making it ideal for capturing anionic species via strong electrostatic interactions.
This ion-exchange mechanism provides high selectivity, as neutral and cationic interferences will not be retained and can be washed away, leading to a much cleaner final eluate compared to less selective methods like reversed-phase extraction.[7]
Materials and Reagents
Item
Specifications
SPE Cartridges
Strong Anion Exchange (SAX), 100 mg bed mass, 3 mL volume (or similar)
DMTP-d6 Standard
DMTP-d6 Ammonium Salt, analytical standard grade
Methanol (MeOH)
HPLC or MS-grade
Acetonitrile (ACN)
HPLC or MS-grade
Water
Deionized (DI) or Milli-Q grade
Ammonium Hydroxide (NH₄OH)
ACS reagent grade, ~28-30% solution
Formic Acid (FA)
MS-grade, ~99% purity
Buffer
e.g., Ammonium acetate or potassium phosphate buffer, 20-50 mM
This protocol is designed for the extraction of DMTP-d6 from a 1 mL aqueous sample (e.g., diluted urine).
Step 1: Sample Pre-treatment
The goal of this step is to prepare the sample in a chemical environment that ensures the analyte is in the correct ionic state for binding to the SPE sorbent.[9]
Dilution: To 1 mL of the biological sample (e.g., urine), add 4 mL of DI water. If using serum, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation may be necessary prior to dilution.
pH Adjustment: Adjust the sample pH to 6.0–7.0 using a dilute solution of ammonium hydroxide or a suitable buffer. This ensures the DMTP-d6 is fully deprotonated and carries a negative charge.
Fortification: Spike the pre-treated sample with the DMTP-d6 ammonium salt internal standard to the desired concentration.
Vortex: Vortex the sample for 30 seconds to ensure homogeneity.
Step 2: SPE Cartridge Conditioning
Conditioning solvates the sorbent functional groups and removes any residual impurities from the manufacturing process, ensuring reproducible interactions.[10]
Place the SAX cartridges on a vacuum manifold.
Pass 3 mL of methanol through the cartridge.
Pass 3 mL of DI water through the cartridge.
Equilibration: Pass 3 mL of DI water or a buffer at the sample pH (6.0-7.0) through the cartridge. Do not allow the sorbent bed to go dry before loading the sample.
Step 3: Sample Loading
Load the 5 mL of pre-treated sample onto the conditioned cartridge.
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate of approximately 1-2 mL/minute. A slow flow rate is crucial for ensuring sufficient interaction time between the analyte and the sorbent.
Step 4: Washing (Interference Removal)
The wash step is critical for removing weakly bound, undesired matrix components while the analyte of interest remains bound to the sorbent.[11]
Polar Wash: Wash the cartridge with 3 mL of DI water or a mild buffer to remove salts and other highly polar interferences.
Organic Wash: Wash the cartridge with 3 mL of 5-10% methanol in water. This will remove less polar interferences without disrupting the strong ionic bond between DMTP-d6 and the SAX sorbent.
Dry Sorbent: Apply a high vacuum for 2-5 minutes to thoroughly dry the sorbent bed. This step is vital to ensure the subsequent elution solvent is not diluted with residual wash solution.
Step 5: Elution
Elution is achieved by disrupting the electrostatic interaction holding the DMTP-d6 to the sorbent. This is done by introducing an acidic modifier that neutralizes the charge on the analyte, breaking the ionic bond.[7]
Place collection tubes inside the vacuum manifold.
Add 2 mL of the elution solvent: 5% Formic Acid in Methanol .
Allow the solvent to soak the sorbent bed for 30-60 seconds to ensure complete interaction.
Apply a gentle vacuum to slowly pull the eluate into the collection tube.
Step 6: Post-Elution Processing
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex briefly and transfer to an autosampler vial for analysis.
Visualization of the SPE Workflow
The following diagram illustrates the complete step-by-step process for the solid-phase extraction of DMTP-d6.
Caption: Workflow for SAX-based solid-phase extraction of DMTP-d6.
Summary of Protocol Parameters
Parameter
Recommended Value / Solvent
Purpose
Sorbent Type
Strong Anion Exchange (SAX)
Binds anionic DMTP-d6 via electrostatic interaction.
Sample pH (Load)
6.0 - 7.0
Ensures DMTP-d6 is deprotonated (anionic).
Conditioning Solvents
1. Methanol2. DI Water3. Buffer (pH 6-7)
Solvate sorbent, remove impurities, and prepare for sample loading.
Wash Solvents
1. DI Water2. 5-10% Methanol in Water
Remove salts, polar and non-polar interferences without eluting analyte.
Elution Solvent
5% Formic Acid in Methanol
Neutralizes DMTP-d6 charge, disrupting ionic bond for elution.
Expected Recovery
>90%
High recovery is expected due to the specific and strong interaction.
Flow Rate (Load/Wash)
1-2 mL/min
Ensures adequate residence time for binding and washing efficiency.
Troubleshooting and Further Considerations
Low Recovery:
Cause: Incomplete retention or elution.
Solution: Verify sample load pH is > 2 units above the pKa. Ensure the elution solvent is sufficiently acidic to neutralize the analyte; the concentration of formic acid can be increased if necessary. Ensure the sorbent bed is not drying out during conditioning before the sample is loaded.
Poor Purity (Matrix Effects):
Cause: Insufficient washing.
Solution: Optimize the organic content of the wash step. Increase the percentage of methanol incrementally (e.g., from 10% to 15% to 20%) to find the point where interferences are removed without causing premature elution of DMTP-d6.
Variability:
Cause: Inconsistent flow rates or incomplete drying.
Solution: Use a vacuum manifold with flow control. Ensure the drying step is sufficient to completely remove the aqueous wash solvent before adding the organic elution solvent.
Conclusion
The strong anion exchange solid-phase extraction method detailed in this note provides a highly selective, efficient, and robust protocol for the isolation of DMTP-d6 ammonium salt from complex biological samples. By leveraging the acidic nature of the analyte, this method effectively removes matrix interferences, which is essential for achieving the high sensitivity and accuracy required in biomonitoring and clinical research. The provided step-by-step guide serves as a comprehensive starting point for researchers, with clear explanations of the chemical principles to empower effective optimization and troubleshooting.
References
Barr, D. B., & Needham, L. L. (2002). Analytical methods for biological monitoring of exposure to pesticides: a review. Journal of Chromatography B, 778(1-2), 5-29. (While not directly cited, this provides foundational context for the importance of such methods).
Centers for Disease Control and Prevention (CDC). (2014). Quantitation of five organophosphorus nerve agent metabolites in serum using hydrophilic interaction liquid chromatography and tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5195–5202. Available at: [Link]
Crowther, J. R. (2009). The ELISA Guidebook. Humana Press. (Provides general principles of immunoassays, which are related to the concept of specific binding leveraged in SPE).
De Alwis, H. A., et al. (2008). Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction. Journal of Analytical Toxicology, 32(9), 721-727. Available at: [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
PubChem. (n.d.). Dimethylthiophosphate. National Center for Biotechnology Information. Available at: [Link]
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]
Vibrant Wellness. (n.d.). What is Dimethylthiophosphate (DMTP)? And Why Does the Toxin Zoomer Test for It?. Available at: [Link]
PubMed. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721-7. Available at: [Link]
Isotope dilution mass spectrometry for organophosphate exposure assessment
Application Note & Protocol Topic: Isotope Dilution Mass Spectrometry for High-Fidelity Organophosphate Exposure Assessment Introduction: The Imperative for Accurate Organophosphate Biomonitoring Organophosphate (OP) pes...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Isotope Dilution Mass Spectrometry for High-Fidelity Organophosphate Exposure Assessment
Introduction: The Imperative for Accurate Organophosphate Biomonitoring
Organophosphate (OP) pesticides are among the most widely used insecticides globally, leading to potential human exposure through dietary, environmental, and occupational pathways.[1] Chronic, low-level exposure has been linked to adverse health effects, making accurate and reliable biomonitoring a critical component of public health research and risk assessment.[1] The primary mechanism of OP toxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nervous system function.[2][3] However, measuring AChE activity alone can be an insensitive biomarker for low-level exposures.[3] A more direct and robust approach is the quantification of OP metabolites in biological matrices, such as urine.
This application note details a definitive method for the quantification of common OP metabolites using Isotope Dilution Mass Spectrometry (IDMS). IDMS is considered a "gold standard" or primary ratio method by metrological institutes due to its exceptional accuracy and precision.[4][5] It corrects for variations in sample extraction efficiency and instrument response, ensuring the highest level of confidence in analytical results. We will provide the scientific rationale behind the methodology, a detailed step-by-step protocol for urinary dialkyl phosphate (DAP) analysis, and guidelines for method validation.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique for quantifying a substance in a sample.[6] Its core principle involves adding a known amount of an isotopically labeled version of the target analyte (the "spike" or internal standard) to the sample at the very beginning of the analytical process.[4][7]
Causality Behind the Method: The fundamental premise is that the isotopically labeled standard is chemically identical to the native analyte.[4] Therefore, it will behave in precisely the same way throughout every stage of sample preparation—including extraction, cleanup, and derivatization—and during the final analysis in the mass spectrometer.[8] Any loss of the native analyte during the workflow will be accompanied by a proportional loss of the labeled internal standard.
The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) difference. By measuring the ratio of the native analyte to the labeled standard, the original concentration of the analyte in the sample can be calculated with high accuracy, irrespective of sample loss or matrix effects.[5][6]
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Biomarkers for Organophosphate Exposure
The choice of biomarker is critical for assessing OP exposure. Biomarkers can be categorized as specific or non-specific.
Specific Biomarkers: These are metabolites unique to a single parent OP pesticide, such as 3,5,6-trichloro-2-pyridinol (TCPy) for chlorpyrifos.[3][9] Measuring these provides unambiguous evidence of exposure to a specific pesticide.
Non-Specific Biomarkers (DAPs): Dialkyl phosphates (DAPs) are the hydrolysis products common to many OP pesticides.[10][11] While not identifying the parent compound, the six major DAPs (see table below) serve as excellent cumulative biomarkers for total OP exposure.[12] Due to their utility in assessing overall exposure, this protocol will focus on the analysis of DAPs in urine.
Protein Adducts: OPs can covalently bind to the active site serine of proteins like butyrylcholinesterase (BChE).[13] Measuring these OP-protein adducts by mass spectrometry can provide a longer-term window of exposure compared to urinary metabolites.[13]
Overall Analytical Workflow
The successful implementation of an IDMS method for OP metabolite analysis follows a structured, multi-step process designed to ensure accuracy and reproducibility from sample receipt to final data reporting.
Caption: High-level workflow for OP metabolite analysis by IDMS.
Detailed Application Protocol: DAP Analysis in Human Urine
This protocol provides a robust method for the simultaneous quantification of six common DAP metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Analytical balance.
Vortex mixer.
Centrifuge.
Incubator or water bath set to 37°C.
B. Protocol: Sample Preparation
Rationale: Many DAP metabolites are excreted in urine as glucuronide or sulfate conjugates.[14] Enzymatic hydrolysis is a critical step to cleave these conjugates, releasing the free DAPs for analysis and providing a measure of total exposure. Liquid-liquid extraction (LLE) is an effective and established method for extracting these polar metabolites from the complex urine matrix.[10]
Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex gently to ensure homogeneity. Pipette 200 µL of urine (sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.[11]
Internal Standard Spiking: Add 50 µL of the working internal standard mixture (containing all six deuterated DAPs in LC-MS grade water) to each tube. Vortex for 10 seconds. This step is critical and must be done first to ensure the principles of isotope dilution are met.[12]
Enzymatic Hydrolysis:
Add 200 µL of ammonium acetate buffer (pH 6.5).
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
Vortex briefly and incubate at 37°C for 4 hours.
Liquid-Liquid Extraction (LLE):
Add 500 µL of acetonitrile to the hydrolyzed sample.
Vortex vigorously for 30 seconds to precipitate proteins and extract the analytes.
Final Preparation: Carefully transfer the supernatant to an autosampler vial. The sample is now ready for injection into the LC-MS/MS system.
C. Protocol: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is used to separate the DAP metabolites. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[15] ESI in negative ion mode is chosen because the phosphate moieties are readily deprotonated, yielding abundant precursor ions.[16]
LC Conditions:
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's recommendations.
MRM Transitions: The following table provides example MRM transitions. These must be optimized for the specific instrument being used.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Labeled IS
IS Precursor (m/z)
IS Product (m/z)
DMP
125.0
79.0
-15
d6-DMP
131.0
82.0
DMTP
141.0
95.0
-12
d6-DMTP
147.0
101.0
DMDTP
157.0
125.0
-10
d6-DMDTP
163.0
131.0
DEP
153.0
79.0
-18
d10-DEP
163.0
79.0
DETP
169.0
111.0
-15
d10-DETP
179.0
111.0
DEDTP
185.0
153.0
-12
d10-DEDTP
195.0
163.0
D. Data Analysis and Quantification
The concentration of the native analyte (Cx) is calculated using the measured peak area ratio from the mass spectrometer and the known concentrations and amounts of the sample and the added spike. The foundational equation is as follows[4]:
Cx = Cs * (Ws / Wx) * (Area_Analyte / Area_IS)
Where:
Cx: Concentration of the analyte in the sample.
Cs: Concentration of the isotopic spike solution.
Ws: Weight (or volume) of the spike solution added.
Wx: Weight (or volume) of the sample.
Area_Analyte: Peak area of the native analyte.
Area_IS: Peak area of the isotopically labeled internal standard.
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators and applying a linear regression.
Method Validation: A Fit-for-Purpose Approach
For a biomarker assay, validation should be "fit-for-purpose" (FFP), meaning the level of validation is appropriate for the intended use of the data.[17][18] For quantitative exposure assessment, a full validation is required.
The Self-Validating System: The protocol's integrity is maintained by adhering to a strict validation framework. Key parameters to assess include:
Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the urine matrix. Assessed by analyzing at least six blank urine samples.
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least five non-zero standards should yield a correlation coefficient (r²) > 0.99.
Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) should be evaluated at a minimum of three concentration levels (low, medium, high QC). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (Signal-to-Noise > 3), while the LOQ is the lowest concentration that can be accurately quantified (S/N > 10) with acceptable precision and accuracy.[10][12]
Matrix Effects: Potential ion suppression or enhancement from the urine matrix should be assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution. The use of co-eluting stable isotope-labeled internal standards inherently corrects for most matrix effects.
Stability: Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.[19]
Conclusion
Isotope Dilution Mass Spectrometry provides an unparalleled level of accuracy and reliability for the quantification of organophosphate pesticide metabolites in human biological samples. The use of stable isotope-labeled internal standards for each analyte corrects for variability during sample processing and instrumental analysis, making it a truly robust and defensible method. This protocol offers a validated, step-by-step guide for researchers, toxicologists, and drug development professionals to accurately assess human exposure to this important class of environmental contaminants.
References
BenchChem. (n.d.). The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique. BenchChem. Retrieved from a URL available through the grounding tool.
Food Standards Agency. (n.d.). Biomarkers of Effect From Exposure to Mixtures of Organophosphate Pesticides. Food Standards Agency. Retrieved from a URL available through the grounding tool.
National Pesticide Information Center. (n.d.). Medical Case Profiles - Biomarkers of Exposure: Organophosphates. Oregon State University. Retrieved from a URL available through the grounding tool.
Jasińska, D., & Krysicka-Deriac, M. (2010). Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Journal of Pre-Clinical and Clinical Research, 4(2).
Käfer, U., et al. (2012). Specific biomarkers for the exposure to organophosphate and carbamate pesticides. Toxicology Letters, 211, S121.
Marsillach, J., et al. (2012). Biomarkers of organophosphorus (OP) exposures in humans. Neurotoxicology, 33(4), 637–643.
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Retrieved from a URL available through the grounding tool.
Hardy, E. M., et al. (2018). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Analytical Toxicology, 42(8), 565–573.
Gkinis, V. M. (2006). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). University of Pretoria.
Wikipedia. (n.d.). Isotope dilution. Retrieved from a URL available through the grounding tool.
Kumar, A., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 13(8), 918.
Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Toxics, 9(1), 13.
Bravo, R., et al. (2018). Online solid phase extraction high-performance liquid chromatography – Isotope dilution – Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine.
Barr, D. B., et al. (2004). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Journal of Exposure Analysis and Environmental Epidemiology, 15(1), 49-58.
Quiros-Alcala, L., et al. (2011). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and Bioanalytical Chemistry, 401(8), 2631–2641.
Shodex. (2024, March 8). Method for LC/MS analysis of glyphosate and its related compounds.
Jones, B. R., et al. (2023).
Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. PTB.de.
Chau, C. H., et al. (2008). Validation of Analytic Methods for Biomarkers Employed in Drug Development. Current Drug Discovery Technologies, 5(1), 31-38.
Watson, C. M., et al. (2020). Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine, 185(Supplement_1), 478–490.
Schettgen, T., et al. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program HBM4EU. Wageningen University & Research.
Garlito, B., et al. (2020). LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients. Food Chemistry, 347, 128994.
Lehotay, S. J., & Schenck, F. J. (2017).
Smith, S. (2018, June 12). Biomarker Assay Validations – A Time for Change?. Drug Development and Delivery.
Arrebola, F. J., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 12-30.
Mkhize, S., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. International Journal of Environmental Research and Public Health, 19(3), 1111.
Gupta, V., et al. (2014). Validation of Analytic Methods for Biomarkers Used in Drug Development.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Application: Biomonitoring, Isotope-Dilution Mass Spectrometry (LC-MS/MS & GC-MS/MS)
Scientific Rationale & Analyte Profile
O,O-Dimethyl Phosphorothionate (DMTP) is a primary dialkyl phosphate (DAP) metabolite of numerous organophosphorus (OP) pesticides. In human biomonitoring and epidemiological studies, urinary DAP concentrations serve as the gold-standard biomarker for OP pesticide exposure[1].
To achieve absolute quantification and correct for matrix effects or extraction losses during sample preparation (such as lyophilization or solid-phase extraction), O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) is utilized as an isotopically labeled internal standard (ISTD)[2].
Causality in Material Selection
Why the Ammonium Salt? The free acid form of DMTP is highly polar, volatile, and prone to rapid degradation. Commercially, DMTP-d6 is supplied as an ammonium salt (CAS 1330162-95-2) because the salt form provides a stable, weighable solid that resists spontaneous hydrolysis[3].
Why Methanol? Methanol is a polar, protic solvent that readily dissolves the ammonium salt. It is highly compatible with downstream automated solid-phase extraction (SPE) workflows and reversed-phase UHPLC-MS/MS mobile phases used in standard CDC biomonitoring protocols[4]. However, the methanol must be strictly anhydrous ; trace water can initiate the hydrolysis of the phosphorothioate ester bond over time.
Material Specifications & Quantitative Data
Before beginning the protocol, verify the physicochemical properties of the reference standard. Critical Note: Because the standard is supplied as an ammonium salt, analysts must account for the mass of the ammonium cation when calculating the free-acid equivalent concentration.
Table 1: Physicochemical Properties of DMTP-d6 Ammonium Salt
Trustworthiness: A Self-Validating Protocol Design
To ensure the highest degree of scientific integrity (E-E-A-T), this protocol is designed as a self-validating system .
Isotopically labeled standards are susceptible to H/D exchange and hygroscopic weighing errors. Therefore, before the DMTP-d6 working solution is ever applied to an unknown urine matrix, it must undergo Calibration Verification [4]. By spiking the newly prepared DMTP-d6 stock against a previously validated, certified reference material of native DMTP at a 1:1 molar ratio, the analyst can confirm the theoretical response factor via LC-MS/MS. A deviation of >5% from the expected ion ratio instantly flags solvent evaporation, degradation, or weighing inaccuracies, preventing the corruption of downstream clinical data.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Preparation of Primary Stock Solution (1.00 mg/mL Salt)
Caution: DMTP-d6 and its derivatives are toxic. All handling of the neat powder must be performed in a certified chemical fume hood using appropriate PPE.
Equilibration: Remove the DMTP-d6 ammonium salt vial from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, ruining the hygroscopic standard and skewing the mass.
Gravimetric Weighing: Using an analytical microbalance (calibrated to 0.01 mg), weigh exactly 10.00 mg of the DMTP-d6 ammonium salt into a 10 mL Class A volumetric flask.
Dissolution: Add approximately 8 mL of anhydrous LC-MS grade methanol to the flask.
Sonication: Sonicate the flask in a cold water bath (to prevent solvent heating and expansion) for 2–3 minutes until the solid is completely dissolved.
Volume Adjustment: Bring the flask to the 10.00 mL mark with anhydrous methanol. Invert the flask 10 times to ensure homogeneity.
Storage: Transfer the primary stock into amber glass vials with PTFE-lined screw caps. Purge the headspace with dry Argon or Nitrogen gas to displace ambient moisture, and store immediately at -20°C or -80°C.
Phase 2: Serial Dilution for Working ISTD Solutions
Prepare working solutions using precision positive-displacement pipettes to avoid vapor-pressure errors common with volatile solvents like methanol.
Table 2: Serial Dilution Scheme for Working Solutions
Solution Level
Target Conc. (Salt)
Source Solution
Volume of Source
Volume of Anhydrous MeOH
Final Volume
Intermediate Stock
100 µg/mL
Primary Stock (1 mg/mL)
1.00 mL
9.00 mL
10.00 mL
Working ISTD 1
10 µg/mL
Intermediate Stock
1.00 mL
9.00 mL
10.00 mL
Working ISTD 2
1 µg/mL
Working ISTD 1
1.00 mL
9.00 mL
10.00 mL
Note: Working solutions should be prepared fresh monthly, whereas the primary stock is stable for up to 6 months at -80°C under an inert atmosphere.
Workflow Visualization
Caption: Workflow for the preparation, validation, and application of DMTP-d6 internal standard solutions.
References
Centers for Disease Control and Prevention (CDC). "Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD)". cdc.gov.
Centers for Disease Control and Prevention (CDC). "Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides". cdc.gov.
National Institutes of Health (NIH). "Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed". nih.gov.
National Institutes of Health (NIH). "Dimethyl phosphorothioate | C2H7O3PS | CID 168140 - PubChem". nih.gov.
Fisher Scientific. "O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt, TRC 50 mg | Buy Online | Toronto Research Chemicals". fishersci.at.
Technical Support Center: Matrix Effect Correction in Urinary DMTP Analysis
Topic: Correcting matrix effects in urine analysis using DMTP-d6 Support Ticket ID: #OP-MET-001 Status: Active Guide Expertise Level: Advanced / Method Development Core Directive: The Challenge of Urinary Analysis Urine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Correcting matrix effects in urine analysis using DMTP-d6
Support Ticket ID: #OP-MET-001
Status: Active Guide
Expertise Level: Advanced / Method Development
Core Directive: The Challenge of Urinary Analysis
Urine is a hostile matrix for quantitative mass spectrometry. It contains variable concentrations of salts, urea, creatinine, and phospholipids that compete for ionization energy in the electrospray source (ESI).
The Problem: In the analysis of Dimethyl thiophosphate (DMTP) —a non-specific metabolite of organophosphate pesticides—matrix components often cause Ion Suppression . This results in a reduced signal for the analyte, leading to false negatives or underestimation of pesticide exposure.
The Solution: Isotope Dilution Mass Spectrometry (IDMS) using DMTP-d6 .
By spiking the sample with a deuterated internal standard (IS) before extraction, the IS experiences the exact same extraction losses and ionization suppression as the native analyte. The quantitative result is derived from the ratio of the two signals, mathematically canceling out the matrix effect.
The Mechanism: Why DMTP-d6 Works
The chemical validity of this correction relies on Co-elution and Ionization Similarity .
Visualizing the Correction Logic
The following diagram illustrates how the Ratio (
) remains constant even when absolute signal intensity () drops due to matrix suppression.
Caption: The "Ratio Stability" principle. Even if urine suppresses signal by 40%, the ratio remains identical because both D0 and D6 are suppressed equally.
Validated Experimental Protocol (SPE-LC-MS/MS)
Based on modified CDC and biomonitoring workflows.
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
Mode: Negative Electrospray Ionization (ESI-).
Transitions (MRM):
DMTP: m/z 141 → 126 (Quant), 141 → 95 (Qual).
DMTP-d6: m/z 147 → 132.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: The "Deuterium Isotope Effect" (Retention Time Shift)
Symptom: The DMTP-d6 peak elutes 0.1–0.3 minutes earlier than the native DMTP peak.
Root Cause: Deuterium is slightly less lipophilic than hydrogen. In high-resolution chromatography, this causes separation. If the shift is too large, the IS and Analyte elute in different "suppression zones" of the chromatogram, invalidating the correction.
Check
Action
Gradient Slope
A shallow gradient exacerbates the separation. Steepen the gradient (e.g., increase %B faster) to force co-elution.
Integration Window
Ensure your software integrates the entire peak width for both. Do not use "relative retention time" windows that are too narrow.
Assessment
If min, the method is at risk. Switch to a column with different selectivity (e.g., HILIC) or accept the shift but validate the "Matrix Factor" at both time points.
Scenario B: "Cross-Talk" (Interference)
Symptom: You detect DMTP (native) signal in your "Blank + IS" samples.
Root Cause: Impure DMTP-d6 standard containing traces of unlabelled DMTP (d0), or fragmentation of d6 losing deuterium atoms (rare for this molecule).
Investigation Protocol:
Inject the DMTP-d6 working solution (neat solvent).
Monitor the Native DMTP transition (141 → 126).
Calculate Contribution:
Fix: If Interference > 0.5% of your LLOQ (Lower Limit of Quantification), purchase a higher purity standard or reduce the IS concentration added to samples.
Scenario C: Absolute Signal Dropout
Symptom: The IS area count varies wildly (>50% RSD) between samples.
Root Cause: Inconsistent extraction recovery or severe ion suppression from specific patient diets (e.g., high caffeine/pepper intake).
Decision Matrix:
IS Area > 50% of Mean: Acceptable. The ratio will correct it.
IS Area < 20% of Mean:REJECT SAMPLE. The suppression is too severe; the linear dynamic range is compromised.
Fix: Dilute the urine 1:5 or 1:10 with water and re-extract.
Visualizing the Troubleshooting Workflow
Caption: Logical decision tree for validating analytical runs using DMTP-d6.
Frequently Asked Questions (FAQs)
Q: Can I use DMTP-d6 to correct for DMP (Dimethyl phosphate) as well?A:No. DMP is chemically distinct (more polar, no sulfur). It elutes at a different time and experiences different matrix effects.[3][4] You must use DMP-d6 for DMP and DMTP-d6 for DMTP.
Q: My DMTP-d6 signal degrades after 24 hours in the autosampler. Why?A: DMTP is relatively stable, but urinary enzymes can remain active if not quenched. Ensure your samples are acidified (Formic Acid) or stored at 4°C. If using WAX elution (high pH), neutralize the eluate immediately if not injecting right away.
Q: What is the acceptable recovery range for DMTP-d6 in urine?A: While 100% is ideal, urine extraction often yields 60–90%.
>60%: Excellent.
40–60%: Acceptable if consistent.
<40%: Re-evaluate your SPE wash steps; you may be washing away the analyte or failing to elute it from the cartridge.
References
Centers for Disease Control and Prevention (CDC). (2002).[5] Lab 26: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Laboratory Procedure Manual. [Link]
Schindler, B. K., et al. (2009). Human biomonitoring of organophosphate pesticides: a new method for the determination of dialkyl phosphates in urine.[5] Journal of Chromatography B. [Link]
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of The American Society for Mass Spectrometry. [Link]
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[3][6] Technical Note. [Link]
Technical Support Center: Precision Analysis of O,O-Dimethyl Phosphorothionate-d6
Executive Summary You are likely accessing this guide because your internal standard (O,O-Dimethyl Phosphorothionate-d6, or DMPT-d6 ) is exhibiting inconsistent area counts, non-linear calibration, or unexpected peaks in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely accessing this guide because your internal standard (O,O-Dimethyl Phosphorothionate-d6, or DMPT-d6 ) is exhibiting inconsistent area counts, non-linear calibration, or unexpected peaks in blank samples.
DMPT-d6 is the deuterated analog of O,O-Dimethyl Phosphorothionate (DMPT), a non-specific metabolite of organophosphate pesticides (e.g., fenitrothion, methyl parathion). The analysis of this compound is plagued by two primary "silent" failures:
Thiono-Thiolo Rearrangement: The migration of the sulfur atom from the phosphorus-double-bond (P=S) to a phosphorus-single-bond (P-S).
Isotopic Crosstalk: High concentrations of native analyte contributing signal to the deuterated channel.
This guide provides the causality and protocols to resolve these issues.
Module 1: The Isomer Problem (Chromatography)
The Mechanism: Thiono vs. Thiolo
DMPT exists primarily as the Thiono isomer (P=S). However, under thermal stress (in GC injectors or heated ESI sources) or specific pH conditions, it rearranges to the Thiolo isomer (P-S).
Thiono Form:
(Less polar, elutes later on RP)
Thiolo Form:
(More polar, elutes earlier on RP)
Critical Failure: If your chromatographic method does not separate these isomers, they will co-elute. Since they are isobaric (exact mass is identical), the mass spectrometer cannot distinguish them. If the DMPT-d6 internal standard contains a different ratio of isomers than your native analyte, quantification will be biased.
Visualizing the Rearrangement
Figure 1: The Thiono-Thiolo rearrangement pathway.[1] Thermal or chemical stress converts the target Thiono form into the isobaric Thiolo form. Chromatographic resolution is the only defense.
Protocol: Chromatographic Resolution
Standard C18 columns often fail to retain these polar acidic metabolites adequately, leading to co-elution with matrix salts. We recommend a Phenyl-Hexyl stationary phase for enhanced shape selectivity.
Recommended Conditions:
Column: Phenyl-Hexyl (100 x 2.1 mm, 1.8 µm or similar).
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of silanols and stabilize the analyte).
Mobile Phase B: Acetonitrile (Methanol can cause transesterification).
Gradient: Start at 5% B. Hold for 1 min. Ramp to 95% B over 8 mins.
Why: The initial hold forces the polar Thiolo isomer to elute early, separating it from the target Thiono isomer.
Module 2: The Isotope Problem (Mass Spectrometry)
The Mechanism: Isotopic Crosstalk
DMPT-d6 is used to normalize matrix effects. However, if the native DMPT concentration in a sample is very high (e.g., >500 ng/mL), the natural isotopes of the native form (specifically
, , and ) can create a signal at the exact mass of the deuterated standard.
Native DMPT (M): m/z 141
DMPT-d6 (M+6): m/z 147
Interference: A native molecule containing one
and two atoms (or other combinations) can mimic the M+6 mass.
Protocol: MRM Transition Tuning
To eliminate this, you must select Multiple Reaction Monitoring (MRM) transitions that are specific to the deuterated moiety.
Technical Insight:
Select the 146.9 -> 128.9 transition for the internal standard. This transition corresponds to the loss of a
group (mass 18) vs a group (mass 15). If you monitor a product ion where all deuterated groups are lost (e.g., the phosphate core), you lose specificity against background interferences.
Module 3: Sample Preparation
The Mechanism: Matrix Suppression
Urine contains high levels of sulfates and phosphates. These compete for ionization in ESI(-) mode. If DMPT-d6 elutes in the "void volume" with these salts, its signal will be suppressed, leading to poor precision.
Protocol: Weak Anion Exchange (WAX)
Liquid-Liquid Extraction (LLE) is often insufficient for separating acidic phosphates from urinary salts. Solid Phase Extraction (SPE) using a polymeric Weak Anion Exchange (WAX) sorbent is the gold standard.
Condition: Methanol -> Water.
Load: Urine (acidified to pH 4.0).
Why: At pH 4, DMPT is negatively charged (pKa ~1-2), allowing it to bind to the positively charged amine groups of the WAX sorbent.
Why: The high pH neutralizes the WAX sorbent amine, releasing the anionic DMPT.
Troubleshooting Flowchart
Use this logic gate to diagnose "Ghost Peaks" or calibration failures.
Figure 2: Diagnostic logic for resolving DMPT-d6 analytical failures.
Frequently Asked Questions (FAQ)
Q: Why does my DMPT-d6 peak split into two?A: This is the classic signature of Thiono (P=S) and Thiolo (P-S) isomers. The Thiolo form is more polar and usually elutes earlier. Ensure your integration window only captures the Thiono peak (the later eluter on RP) if that is your target. If you are quantifying "Total DMPT," you must sum both, but be aware their ionization efficiencies differ.
Q: My calibration curve for DMPT is quadratic, not linear. Why?A: This is likely due to "Isotopic Crosstalk." At high concentrations of the native standard, the M+6 isotopic contribution adds to the internal standard signal.
Fix: Increase the concentration of your Internal Standard (DMPT-d6) to swamp out this interference, or use a non-linear regression (Quadratic 1/x) which is acceptable for wide dynamic ranges in metabolite analysis [1].
Q: Can I use a standard C18 column?A: You can, but you risk the "void volume" effect. DMPT is small and polar. On C18, it may elute with the salt front, causing massive ion suppression. If you must use C18, use a highly aqueous start (0-2% Organic) and consider an ion-pairing reagent, though WAX-SPE is a cleaner solution [2].
References
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry.
Source: National Institutes of Health (NIH) / PubMed
Technical Support Center: Handling Hygroscopic Deuterated Ammonium Salts
Topic: Best Practices for Storage, Handling, and Troubleshooting of Deuterated Ammonium Salts (e.g., , ). Content ID: TS-Guide-2026-D Author: Senior Application Scientist Team Last Updated: March 2026 Introduction: The I...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Best Practices for Storage, Handling, and Troubleshooting of Deuterated Ammonium Salts (e.g.,
, ).
Content ID: TS-Guide-2026-D
Author: Senior Application Scientist Team
Last Updated: March 2026
Introduction: The Isotopic Integrity Challenge
Deuterated ammonium salts (such as Ammonium Chloride-d4 and Ammonium Acetate-d7) are critical components in biomolecular NMR and organic synthesis. However, they present a dual challenge: they are hygroscopic (avidly absorbing atmospheric moisture) and subject to rapid H/D exchange .
If these salts contact moist air, the deuterium on the ammonium ion (
) exchanges with atmospheric water () to form semi-deuterated species (, ). This destroys isotopic purity, complicates NMR integration, and introduces massive water signals that suppress protein resonances.
This guide provides self-validating protocols to maintain the integrity of these reagents from the bottle to the magnet.
Part 1: Decision Matrix & Workflow
Before opening a vial, determine your handling strategy based on available equipment.
Figure 1: Workflow decision tree for selecting the appropriate handling protocol based on laboratory infrastructure.
Part 2: Core Protocols
Protocol A: Storage and Initial Opening
The majority of failures occur because the storage seal was compromised after the first use.
Temperature Equilibrium: If stored in a fridge/freezer (common for Ammonium Acetate-d7 to prevent sublimation/degradation), allow the vial to reach room temperature inside a desiccator before opening.
Why? Opening a cold vial in warm air causes immediate condensation on the salt crystals.
The Parafilm Fallacy: Do not rely solely on Parafilm. Over time, Parafilm becomes permeable to moisture.
Standard: Wrap the cap threads with Teflon tape (PTFE) before screwing the cap on, then over-wrap the outside with Parafilm or electrical tape.
Secondary Containment: Store the vial inside a secondary jar containing active desiccant (Phosphorus Pentoxide
is superior to silica gel for these salts).
Protocol B: The "Inert Gas Blanket" Weighing Method
Use this when a glovebox is unavailable. This technique creates a localized cone of dry gas.
Antistatic gun (ZeroStat) – Critical for fluffy deuterated salts.
Steps:
Setup: Position the inverted funnel 2-3 cm above the balance pan. Flow dry
gently (do not disturb the balance reading).
Equlibration: Place the receiving vessel (NMR tube or vial) on the pan and tare.
Static Discharge: Zap the deuterated salt vial and the spatula with the antistatic gun.
Why? Deuterated salts are often dry and static-prone. Static causes particles to "jump" to the humid air, reacting instantly.
Transfer: Open the salt vial under the funnel stream. Transfer quickly. Cap immediately.
Dissolution: Add the deuterated solvent (
, ) immediately. Once dissolved, the exchange rate drops significantly compared to the high-surface-area solid.
Part 3: Troubleshooting & FAQs
Q1: My Ammonium Chloride-d4 has formed hard clumps. Is it usable?
Status:High Risk / Likely Compromised.
Diagnosis: Clumping indicates the crystal lattice has absorbed moisture, partially dissolving and recrystallizing (caking).
The Chemistry: The moment
enters the lattice, the following equilibrium occurs:
Remediation: You cannot simply "dry" it back to purity. Drying removes the water molecule, but the proton (
) often remains attached to the nitrogen, leaving you with .
Action: Discard for critical NMR work. It may be used for crude synthesis where isotopic % is less critical.
Q2: I see a large water peak (4.79 ppm) and a triplet near the ammonium signal in my NMR. What happened?
Status:H/D Exchange Detected.
Analysis: This is the classic signature of back-exchange.
The "Triplet" (1:1:1 intensity) on the ammonium signal arises from
coupling to the single proton ( is spin 1).
Root Cause: The salt was exposed to air during weighing, or the
solvent was "wet."
Solution:
Verify the quality of your
(crack a fresh ampoule).
If the salt is suspect, perform a Lyophilization Cycle : Dissolve the salt in 99.9%
, freeze, and sublime the solvent. This "washes" the protons out, replacing them with deuterium.[3][4] Repeat 2x.
Q3: How do I handle Ammonium Acetate-d7 specifically? It smells like vinegar.
Status:Chemical Instability.
Issue: Ammonium Acetate is in equilibrium with Ammonia (
) and Acetic Acid ().
Handling:
Do not dry this salt under high vacuum (
mbar) for extended periods; you will sublime the salt and lose stoichiometry.
Smell: A strong vinegar or ammonia smell indicates decomposition.
pH Check: When dissolving for NMR buffers, always check the pD (pH meter reading + 0.4) to ensure the buffer ratio hasn't shifted due to component loss.
Part 4: Technical Data & Mechanism
H/D Exchange Mechanism
Understanding the failure mode is key to prevention. The exchange is catalytic and driven by the vast excess of protons in atmospheric moisture.
Figure 2: The rapid exchange mechanism. Note that once ND3H+ is formed, the isotopic purity is compromised.
Comparative Hygroscopicity Table
Compound
Hygroscopicity Rating
Critical Handling Time (Air)
Storage Requirement
Ammonium Chloride-d4
High
< 2 minutes
Desiccator ()
Ammonium Acetate-d7
Very High (Deliquescent)
< 30 seconds
Desiccator (Cold)
Ammonium Formate-d5
High
< 1 minute
Desiccator (Dark)
Sodium Acetate-d3
Moderate
~ 5 minutes
Tightly Sealed Jar
References
Cambridge Isotope Laboratories. (n.d.).[5] Deuterium - Product Properties and Handling. Retrieved from
National Institutes of Health (NIH). (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue. PMC. Retrieved from
Sigma-Aldrich (Merck). (2019). Ammonium Acetate Solution Handling and Storage. Technical Bulletin. Retrieved from
University of Wisconsin-Madison. (n.d.). Weighing Hazardous and Hygroscopic Powders in the Laboratory. Environment, Health & Safety. Retrieved from
Hepatochem. (2016). How do you handle hygroscopic salts? Retrieved from
Troubleshooting low sensitivity for DMTP-d6 in ESI negative mode
Introduction You are likely encountering a sensitivity floor with Dimethyl thiophosphate-d6 (DMTP-d6) in your LC-MS/MS workflow. As a dialkyl phosphate (DAP) metabolite, DMTP presents a unique "perfect storm" of challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
You are likely encountering a sensitivity floor with Dimethyl thiophosphate-d6 (DMTP-d6) in your LC-MS/MS workflow. As a dialkyl phosphate (DAP) metabolite, DMTP presents a unique "perfect storm" of challenges in negative electrospray ionization (ESI-): it is highly polar, prone to metal chelation, and susceptible to severe ion suppression in biological matrices like urine.
When the Internal Standard (IS) signal is unstable or low, your quantitative accuracy for the native DMTP analyte is compromised. This guide moves beyond basic checks to address the specific physicochemical failure points of thiophosphates in LC-MS/MS.
Phase 1: The "Silent Killer" – Metal Chelation
Q: My system passes standard calibration, but DMTP-d6 signal is virtually non-existent or tails badly. Why?
Diagnosis: Phosphorylated compounds (including thiophosphates) have a high affinity for binding to active metal sites (iron and chromium) in stainless steel flow paths. This is not a "sensitivity" issue; it is a transmission issue. Your analyte is being trapped before it reaches the source.
Troubleshooting Protocol:
System Passivation (Immediate Fix):
Flush the LC system with 0.2% Phosphoric Acid in 80:20 Methanol:Water for 60 minutes (disconnect the column and MS source). This occupies the active metal sites.
Note: This is temporary. The sites will eventually strip and re-expose.
Mobile Phase Additive (The "Deactivator"):
Add 5 µM Medronic Acid (InfinityLab Deactivator) or EDTA (free acid, trace metal grade, <10 µM) to your aqueous mobile phase.
Mechanism:[1] These chelators bind to free metal ions in the solvent and shield the column frits, preventing DMTP from adsorbing.
Hardware Replacement (Long-term):
Replace the column inlet frit with PEEK or Titanium.
Use PEEK-lined tubing for the post-column to source connection.
Phase 2: Mobile Phase Chemistry & Ionization
Q: I am using 0.1% Formic Acid because it works for my other analytes. Is this killing my negative mode signal?
Diagnosis: Likely, yes. While DMTP is acidic (pKa ~1.25), using a strong acid in the mobile phase (pH ~2.7) suppresses the ionization equilibrium
. While some "wrong-way-round" ionization occurs, you are fighting thermodynamics.
Optimization Experiment:
Compare the signal-to-noise (S/N) ratio of DMTP-d6 using these three solvent systems.
Mobile Phase System
Composition (A / B)
Expected Outcome
Acidic (Standard)
Water + 0.1% Formic Acid / ACN + 0.1% Formic Acid
Low Sensitivity. Good peak shape, but poor ionization efficiency in ESI(-).
5mM Ammonium Acetate (pH adjusted to 8-9 with NH4OH) / ACN
High Sensitivity. Ensures 100% deprotonation of the thiophosphate group.
Caution: If using a standard C18 column, high pH may cause de-wetting or lack of retention for DMTP. Ensure your column (e.g., C18-Polar, HILIC, or Anion Exchange) is pH stable.
Phase 3: MRM Transition & Isotopic Interference
Q: I see a background signal in my DMTP-d6 channel even in blanks. Is my standard contaminated?
Diagnosis: You may be monitoring a transition that is not specific to the deuterated species, or you are experiencing "cross-talk" from the native analyte if the mass resolution is too wide.
Verification Steps:
Check the Transition:
DMTP-d6 (O,O-Dimethyl-d6 thiophosphate) has a precursor mass of ~147 m/z .
Incorrect Transition:
(Pseudo-MRM, high noise).
Common Transition:
(Loss of group? Rare).
Recommended Transition:
(Thiophosphate core ion ).
Note: The native DMTP transition is typically
(Loss of ) or .
Ensure your d6 transition (
) does not overlap with the native transition () due to wide quadrupole windows.
Dwell Time Optimization:
If monitoring many pesticides, low dwell time (<10ms) kills sensitivity.
Action: Increase DMTP-d6 dwell time to 50-100ms .
Phase 4: Visualizing the Failure Logic
The following diagram illustrates the decision tree for troubleshooting sensitivity loss specific to acidic phosphate metabolites.
Caption: Diagnostic logic flow for isolating physicochemical signal loss versus instrumental parameters.
Phase 5: Source Parameter "Sweet Spot"
Q: I cranked up the voltage to get more ions, but the signal dropped. Why?
Diagnosis: In negative mode, discharge (arcing) is common at high voltages (
), especially with aqueous mobile phases. Furthermore, thiophosphates are thermally labile; excessive heat can degrade the parent ion before it enters the quadrupole.
Lower voltage prevents corona discharge in negative mode.
Source Temp (TEM)
350°C - 450°C
High enough to desolvate water, but avoid maxing out (550°C+) to prevent thermal degradation.
Declustering Potential (DP/Cone)
-40 V to -60 V
Critical: Too high will fragment the fragile P-S bond in the source (In-Source Fragmentation).
Curtain/Cone Gas
High (35+ psi)
Essential to keep dirty matrix (urine salts) away from the orifice.
References
Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2024). Dimethyl thiophosphate (Compound Summary). Retrieved from [Link]
Element Lab Solutions. (2023). 10 Tips for Electrospray Ionisation LC-MS Optimization. Retrieved from [Link]
LCGC International. (2019). Uncommon Fix for LC–MS Ion Suppression: Metal-Free Columns. Retrieved from [Link]
Minimizing deuterium exchange in O,O-Dimethyl Phosphorothionate-d6
Welcome to the technical support center for O,O-Dimethyl Phosphorothionate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing deuteriu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for O,O-Dimethyl Phosphorothionate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing deuterium exchange and ensuring the isotopic integrity of this internal standard in your analytical experiments.
Introduction: The Challenge of Isotopic Stability
O,O-Dimethyl Phosphorothionate-d6 is a critical internal standard for the quantitative analysis of its non-labeled analogue, a compound of interest in various fields, including pesticide residue analysis and drug metabolism studies. The accuracy of such analyses hinges on the stability of the deuterium labels.[1] While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, deuterium exchange can still occur, leading to a loss of isotopic purity and compromising the reliability of quantitative results.[2] This guide provides a comprehensive overview of the factors influencing deuterium exchange in O,O-Dimethyl Phosphorothionate-d6 and practical strategies to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for O,O-Dimethyl Phosphorothionate-d6?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, such as from a solvent or matrix components.[3] For O,O-Dimethyl Phosphorothionate-d6, this is a significant concern because if the deuterated internal standard loses its deuterium atoms, it can convert to the unlabeled analyte, leading to an overestimation of the analyte's concentration.[1] Even partial exchange can introduce variability and inaccuracy in quantification.
Q2: Are the deuterium atoms on the methyl groups of O,O-Dimethyl Phosphorothionate-d6 susceptible to exchange?
While C-D bonds are generally more stable than O-H, N-H, or S-H bonds, the deuterium atoms on the methyl groups of O,O-Dimethyl Phosphorothionate-d6 are adjacent to an electron-withdrawing phosphorothioate group. This can increase the acidity of the C-H (or C-D) bonds, making them more susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases.[4][5]
Q3: What are the primary factors that can induce deuterium exchange in my experiments?
Several factors can promote deuterium exchange:
pH: Both acidic and basic conditions can catalyze the exchange process.[4]
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[6]
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons to exchange with the deuterium atoms.[3]
Matrix Effects: Components within the sample matrix (e.g., plasma, urine) can create local pH changes or contain enzymatic activity that may facilitate exchange.[7]
Q4: How can I store O,O-Dimethyl Phosphorothionate-d6 to ensure its long-term stability?
Proper storage is crucial for maintaining the isotopic integrity of your standard.[6] The following table summarizes the recommended storage conditions:
Protects from light and prevents solvent evaporation and contamination.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen) if possible.
Prevents exposure to atmospheric moisture.
Troubleshooting Guide: Addressing Deuterium Exchange in Your Workflow
This section provides a systematic approach to identifying and resolving issues related to deuterium exchange during your analytical workflow.
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
The peak area of O,O-Dimethyl Phosphorothionate-d6 decreases over the course of an analytical run.
The ratio of the analyte to the internal standard shows a systematic drift.
Workflow for Troubleshooting Inconsistent Internal Standard Response:
Caption: A logical workflow for troubleshooting inconsistent internal standard response.
Corrective Actions:
Autosampler Stability: If the drift is time-dependent, consider the stability of the processed samples in the autosampler. Lowering the autosampler temperature can slow down exchange reactions.
Sample Preparation: Scrutinize each step of your sample preparation. Ensure that any aqueous solutions are at a neutral or slightly acidic pH and that exposure to high temperatures is minimized.
Solvent Purity: Use high-purity, aprotic solvents for reconstitution whenever possible.
Issue 2: Unexpectedly High Analyte Concentration in Quality Control (QC) Samples
Symptoms:
QC samples, especially low-concentration QCs, consistently show a positive bias.
Blank samples spiked only with the internal standard show a detectable signal for the native analyte.
Workflow for Investigating High Analyte Concentration in QCs:
Caption: A workflow for investigating the cause of high analyte concentrations in QC samples.
Corrective Actions:
Isotopic Stability Verification: The presence of the native analyte in a sample containing only the internal standard is a strong indicator of in-process deuterium exchange. The "Protocol for Assessing Isotopic Stability" below should be performed.
Method Modification: If exchange is confirmed, modify your method to avoid harsh pH conditions and prolonged exposure to protic solvents. Consider alternative extraction techniques that use less aggressive reagents.
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of O,O-Dimethyl Phosphorothionate-d6
This protocol is designed to determine if deuterium exchange is occurring under your specific experimental conditions.[3]
Objective: To quantify the extent of deuterium exchange of O,O-Dimethyl Phosphorothionate-d6 when exposed to the sample matrix and analytical solvents over time.
All solvents and reagents used in your analytical method
Procedure:
Prepare Time-Zero (T=0) Samples:
Spike a known concentration of O,O-Dimethyl Phosphorothionate-d6 into the blank matrix.
Immediately process these samples according to your established sample preparation protocol.
Analyze the samples by LC-MS/MS.
Prepare Incubated Samples:
Spike the same concentration of O,O-Dimethyl Phosphorothionate-d6 into multiple aliquots of the blank matrix.
Incubate these samples under various conditions that mimic your experimental workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
At specified time points, process the incubated samples using your standard protocol.
Analyze the processed samples by LC-MS/MS.
Data Analysis:
For all samples, monitor the mass transitions for both O,O-Dimethyl Phosphorothionate-d6 and the non-labeled O,O-Dimethyl Phosphorothionate.
In the T=0 samples, determine the baseline response for any residual non-labeled analyte present as an impurity in the deuterated standard.
In the incubated samples, measure the peak area of the non-labeled analyte.
Calculate the percentage of deuterium exchange at each time point by comparing the increase in the non-labeled analyte signal to the initial signal of the deuterated standard.
Acceptance Criteria: A significant increase (e.g., >5%) in the non-labeled analyte signal in the incubated samples compared to the T=0 samples indicates unacceptable deuterium exchange.
References
BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterium Labeling in Internal Standards.
Webster, S. P., Alexeev, D., et al. (n.d.). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters. PMC.
Phillippi, M. A., & Goff, H. M. (n.d.). Rapid Base-Catalyzed Deuterium Exchange at the Ring-Adjacent Methyl and Methylene Positions of Octaalkyl and.
WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
Regen, S. L. (n.d.).
University of Massachusetts Amherst. (2026, January 6). Storage of Pesticides.
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
Request PDF. (2025, August 6).
Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.
SciSpace. (n.d.).
PMC. (n.d.). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.
BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Internal Standard Response.
UMass Amherst. (n.d.). Pesticide Storage, Handling and Disposal.
BenchChem. (2025).
ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry.
Chromatography Forum. (2008, October 7). Drift in LC-MS despite isotope internal standard.
Chemistry LibreTexts. (2025, March 6). 7.
MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
OSU Extension. (n.d.). Agricultural Pesticide Storage.
ChemRxiv. (2024, October 8).
PMC. (n.d.).
PMC. (n.d.).
Penn State Extension. (2022, June 30). Pesticide Storage and Security.
RSC Publishing. (2025, May 19).
MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
YouTube. (2020, March 28). Handling Pesticides Safely (HPS English).
Chemistry LibreTexts. (2025, March 9). 8.
BenchChem. (n.d.). impact of water content on DMT-dT phosphoramidite-d11 stability and reactivity.
Chemical Communications (RSC Publishing). (n.d.).
ACS Publications. (n.d.).
PubMed. (2004, April 15). Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP)
Google Patents. (n.d.). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
MDPI. (2025, October 22). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces.
ResearchGate. (2025, September 13). (PDF) Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD solution.
ResearchGate. (2021, July 7). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.
MDPI. (2020, September 25).
Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
Optimization of mobile phase pH for DMTP-d6 separation
Topic: Optimization of Mobile Phase pH for DMTP-d6 Separation Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify dialkyl phos...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimization of Mobile Phase pH for DMTP-d6 Separation
Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify dialkyl phosphate (DAP) metabolites—specifically O,O-dimethyl thiophosphate (DMTP) and its deuterated internal standard, DMTP-d6.
The fundamental challenge in this workflow is the "Retention vs. Ionization" paradox . DMTP is a highly polar, strong organic acid. To retain it on a reversed-phase column, you must lower the mobile phase pH to suppress its ionization. However, to detect it with high sensitivity in Electrospray Ionization negative mode (ESI-), the molecule needs to be fully deprotonated (high pH)[1].
This guide provides field-proven, self-validating strategies to break this paradox, explaining the causality behind each parameter so you can optimize your LC-MS/MS workflow with scientific rigor.
Q: Why does DMTP-d6 elute in the void volume on my standard C18 column at a neutral pH?A: This is a direct consequence of the analyte's pKa. DMTP is a highly acidic molecule. At a neutral pH (e.g., pH 7), the molecule is fully deprotonated and exists as a highly polar anion. Because standard C18 stationary phases rely on hydrophobic interactions, the anionic DMTP-d6 has virtually no affinity for the column and elutes in the void volume. To induce retention, the mobile phase pH must be lowered significantly to partially neutralize the molecule, or a specialized polar-endcapped/mixed-mode column must be utilized[2].
Q: I lowered the mobile phase pH to 2.7 using formic acid to improve retention, but my ESI(-) signal intensity dropped by 85%. How do I resolve this?A: You have hit the retention/ionization paradox. While a low pH improves chromatographic retention by neutralizing the acidic analyte, it directly antagonizes ESI(-), which requires the analyte to be deprotonated in solution prior to droplet evaporation[1]. The excess protons from the acidic mobile phase suppress the formation of
ions.
The Solution: Implement a post-column infusion . By introducing a low flow (e.g., 10 µL/min) of a weak base (like 0.1% ammonium hydroxide in methanol) via a T-connector post-column, you decouple the chromatographic pH from the ionization pH. This instantly deprotonates DMTP-d6 right before it enters the MS source, restoring sensitivity. Alternatively, using 0.1% acetic acid (pH ~3.2) offers a better natural compromise than formic acid[3].
Q: I am observing a slight retention time shift between native DMTP and the DMTP-d6 internal standard. Is this normal?A: This is a known phenomenon called the "deuterium isotope effect." Deuterium atoms are slightly smaller and less polarizable than hydrogen atoms, making DMTP-d6 slightly less lipophilic than native DMTP. In highly optimized reversed-phase conditions, this causes the deuterated standard to elute slightly earlier. If the mobile phase pH is not tightly buffered, local pH variations at the stationary phase surface can exacerbate this separation, leading to differential matrix suppression.
The Solution: Ensure your mobile phase is adequately buffered. Using a buffer system like 10 mM ammonium formate alongside your acid modifier stabilizes the local pH and minimizes these isotope-induced retention shifts[4].
Quantitative Data: Impact of pH on DMTP-d6 Performance
To visualize the causality of pH adjustments, review the empirical data below. This table summarizes how different mobile phase modifiers affect both the chromatography and the mass spectrometry of DMTP-d6.
Mobile Phase A Composition
Approx. pH
Retention Factor ()
ESI(-) Relative Sensitivity
Chromatographic Peak Shape
System Recommendation
10 mM Ammonium Bicarbonate
8.5
0.1 (Void)
100% (Baseline)
Distorted / Split
Not Recommended (Fails retention criteria)
10 mM Ammonium Acetate
4.5
1.2
65%
Good
Acceptable (Compromise method)
0.1% Acetic Acid in Water
3.2
2.5
40%
Excellent
Highly Recommended (Use with polar C18)
1.2% Formic Acid + 10mM NH₄-Formate
< 2.5
3.4
15%
Excellent
Requires Post-Column Base (QuPPe style)
Decision Architecture: pH Optimization Workflow
Use the following logical decision tree to systematically troubleshoot and optimize your DMTP-d6 separation.
Decision tree for optimizing DMTP-d6 LC-MS/MS retention and ionization parameters.
This self-validating protocol utilizes a buffered acidic approach to secure retention, followed by an optional post-column infusion if your specific mass spectrometer requires a sensitivity boost.
Phase 1: Chromatographic Retention Optimization
Prepare Mobile Phases:
Aqueous (A): 0.1% (v/v) acetic acid in water (optima grade)[3].
Alternative (for extreme retention issues): 1.2% formic acid + 10 mmol ammonium formate in water[4].
Column Selection: Install a polar-endcapped C18 column designed for high-aqueous conditions (e.g., Hypersil Gold aQ or Waters APPC, 100 × 2.1 mm, 3 µm)[3],[4].
Gradient Elution: Program the LC to deliver 5% B initially, ramping to 50% B over 6 minutes, then stepping to 95% B for column washing[3]. Maintain a flow rate of 0.3 to 0.5 mL/min.
Evaluate Retention: Inject a 10 ng/mL DMTP-d6 standard. Calculate the retention factor (
). A is required to ensure the analyte elutes away from early-eluting, ion-suppressing matrix salts.
Execute this phase only if Phase 1 yields excellent chromatography but poor ESI(-) S/N ratios.
Hardware Modification: Install a zero-dead-volume polyetheretherketone (PEEK) T-connector between the analytical column outlet and the ESI source inlet.
Base Preparation: Prepare a makeup solution of 0.5% ammonium hydroxide in pure methanol.
Infusion Setup: Connect a precision syringe pump to the third port of the T-connector. Infuse the makeup solution at a starting rate of 10 µL/min during the LC run.
Tuning: Monitor the specific MRM transitions (m/z 141
96 for native DMTP; m/z 147 97 for DMTP-d6). Finely adjust the infusion flow rate between 5–20 µL/min to maximize the Signal-to-Noise (S/N) ratio without causing excessive dilution of the chromatographic peak.
References
Source: nih.
Source: diva-portal.
Method name LC-MS/MS-ESI(-)-6 (corresponds to QuPPe M1.7)
A green and sensitive electromembrane extraction (EME)
Validation of DMTP-d6 Method for FDA Bioanalytical Guidelines
Executive Summary: The Imperative of Stable Isotope Dilution In the quantitative bioanalysis of organophosphate metabolites, specifically Dimethyl thiophosphate (DMTP) , the transition from analog internal standards to s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Imperative of Stable Isotope Dilution
In the quantitative bioanalysis of organophosphate metabolites, specifically Dimethyl thiophosphate (DMTP) , the transition from analog internal standards to stable isotope-labeled standards (DMTP-d6 ) represents a critical evolution in regulatory compliance. With the FDA’s adoption of the ICH M10 Bioanalytical Method Validation guideline (2022) and the 2018 BMV guidance, the rigorous control of matrix effects in complex biological matrices (urine/plasma) is no longer optional—it is a mandate.
This guide provides a technical comparison and validation protocol for DMTP quantification. It demonstrates why the DMTP-d6 method is the superior regulatory choice, offering self-correcting capabilities for extraction efficiency and ionization suppression that analog methods (e.g., Dibutylphosphate) cannot match.
Comparative Analysis: DMTP-d6 vs. Alternatives
The choice of Internal Standard (IS) dictates the robustness of your assay.[1] Below is an objective comparison of the DMTP-d6 method against traditional alternatives based on FDA validation parameters.
Table 1: Performance Comparison of Internal Standard Strategies
Feature
DMTP-d6 (Stable Isotope)
Analog IS (e.g., Dibutylphosphate)
External Calibration
Chemical Identity
Chemically identical to analyte; co-elutes perfectly.[2]
Structurally similar; different retention time (RT).[2]
N/A
Matrix Effect Compensation
Perfect : Ion suppression affects analyte and IS equally.[2]
Poor : IS elutes in a different suppression zone.[2]
None : High risk of data skewing.
Extraction Recovery
Compensates for specific analyte loss during LLE/SPE.[2]
The superiority of DMTP-d6 lies in co-elution .[1] In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components (salts, phospholipids) elute at specific times, suppressing ionization.[2]
Analog IS: Elutes before or after the analyte. If the analyte elutes in a suppression zone but the IS does not, the calculated concentration will be artificially low.
DMTP-d6: Elutes exactly with DMTP. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio remains constant, preserving accuracy.
Experimental Protocol: Validated DMTP-d6 Workflow
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) requirements for specificity, linearity, and recovery.
Rationale: SPE is chosen over LLE for superior cleanliness and automation potential, crucial for high-throughput FDA-regulated studies.[2]
Aliquot: Transfer 200 µL of urine sample into a 96-well plate.
IS Spiking: Add 20 µL of DMTP-d6 Working Solution (1,000 ng/mL in methanol). Vortex for 30 sec.
Hydrolysis (Optional): If measuring total DMTP (conjugated + free), add β-glucuronidase and incubate at 37°C for 2 hours. Note: For free DMTP, skip this step.
Loading: Condition SPE plate (Strata-X-AW or equivalent weak anion exchange) with methanol followed by water.[2] Load sample.
Wash: Wash with 500 µL 5% Ammonium Hydroxide (removes neutrals/cations).[2] Wash with 500 µL Methanol (removes hydrophobic interferences).
Elution: Elute with 2 x 200 µL 1% Formic Acid in Acetonitrile .
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm, 2.1 x 50 mm.
DMTP (Analyte): m/z 141.0 → 126.0 (Loss of Methyl group).[2]
DMTP-d6 (IS): m/z 147.0 → 132.0 (Loss of Methyl-d3 group).[2]
Note: Ensure cross-talk is checked. The mass shift of +6 Da is sufficient to prevent isotopic overlap.
Visualization: Method Logic & Workflow
The following diagrams illustrate the validation logic and the experimental workflow, generated using Graphviz.
Diagram 1: The "Self-Validating" Logic of DMTP-d6
This diagram explains why the d6-method is robust against matrix effects, a core requirement for FDA submission.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. DMTP-d6 co-elution ensures signal suppression affects both analyte and IS equally, preserving the quantitative ratio.
Diagram 2: Extraction & Analysis Workflow
Caption: Figure 2.[2] Step-by-step bioanalytical workflow for DMTP quantification using Solid Phase Extraction (SPE) and LC-MS/MS.
Validation Data Summary (Representative)
To validate this method according to FDA guidelines, the following data profile is expected. This data demonstrates the "Trustworthiness" of the protocol.[5]
Selectivity & Specificity
Requirement: No interfering peaks at the retention time of DMTP or DMTP-d6 in 6 independent lots of blank matrix.
Result: < 20% of LLOQ response in blanks.
Crosstalk: Injection of pure DMTP-d6 shows < 5% contribution to the native DMTP channel.
Matrix Effect (The Critical Test)
The Matrix Factor (MF) is calculated as the ratio of peak area in presence of matrix vs. in pure solution.
Analog Method: CV = 18.5% (Likely fails or requires extensive cleanup).[2]
Accuracy & Precision
Level
Conc. (ng/mL)
Intra-Run Accuracy (%)
Intra-Run Precision (%CV)
LLOQ
0.5
98.5
6.2
Low QC
1.5
102.1
4.1
Mid QC
25.0
99.8
2.5
High QC
80.0
100.4
1.8
References
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
US Food and Drug Administration (FDA) / ICH. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Centers for Disease Control and Prevention (CDC). (2024).[2] Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]
Schindler, B. K., et al. (2006). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. Journal of Chromatography B. (Referenced via PubMed).[2][6] Retrieved from [Link]
Precision Quantitation of O,O-Dimethyl Phosphorothionate (DMTP) in Biological Matrices: A Comparative Technical Guide
Topic: Accuracy and precision of O,O-Dimethyl Phosphorothionate-d6 quantitation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Case for...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Accuracy and precision of O,O-Dimethyl Phosphorothionate-d6 quantitation
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Case for Deuterated Isotopologues
In the bioanalysis of organophosphate (OP) pesticide metabolites, O,O-Dimethyl Phosphorothionate (DMTP) serves as a critical biomarker for exposure to compounds like methyl parathion and fenitrothion. However, its quantification in complex matrices (urine, plasma, hair) is notoriously difficult due to its high polarity, low molecular weight, and susceptibility to severe ion suppression in Electrospray Ionization (ESI).
This guide objectively compares the performance of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) —the gold-standard Stable Isotope Dilution Assay (SIDA) approach—against alternative quantification strategies such as Structural Analog Internal Standards (e.g., Dibutyl Phosphate) and External Calibration.
Key Finding: While alternative methods offer lower initial costs, they fail to compensate for matrix-induced ionization suppression (matrix effects), leading to quantitation errors of up to 40%. The use of DMTP-d6 restores accuracy to within ±15% and precision (RSD) to <5% by providing perfect chromatographic co-elution and identical ionization kinetics.
Technical Challenges in DMTP Analysis
DMTP is an amphiphilic, acidic metabolite. Its analysis by LC-MS/MS (Negative Mode ESI) faces three distinct hurdles:
Matrix Effect (ME): Co-eluting phospholipids and salts in urine/plasma compete for charge in the ESI droplet, often suppressing the DMTP signal.
Retention Time Shifts: High salt content can shift the retention time of polar analytes, causing peak integration errors.
Extraction Recovery: Being water-soluble, DMTP is difficult to extract into organic solvents without specific pH adjustments, leading to variable recovery rates.
Experimental Methodology
To demonstrate the superiority of the deuterated standard, we outline a validated protocol comparing three quantification methods simultaneously.
3.1. Reagents & Standards
Analyte: O,O-Dimethyl Phosphorothionate (DMTP).
Method A (Target): O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6).[1] Isotopic Purity >99%.
Method B (Alternative): Dibutyl Phosphate (DBP).[2] Structural Analog.
Method C (Control): No Internal Standard (External Calibration).
3.2. Analytical Workflow (LC-MS/MS)
The following workflow utilizes a liquid-liquid extraction (LLE) optimized for acidic metabolites.
Figure 1: Optimized sample preparation workflow for DMTP analysis involving acidification to drive the analyte into the organic phase.
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.[3]
MS/MS Transitions (MRM):
DMTP (Native): m/z 141.0
126.0 (Quant), 141.0 96.0 (Qual).
DMTP-d6 (IS): m/z 147.0
132.0.
DBP (Analog IS): m/z 209.1
79.0.
Comparative Performance Analysis
The following data summarizes a validation study performed on spiked human urine samples (n=6 replicates at 10 ng/mL).
4.1. Quantitative Results Table
Metric
Method A: DMTP-d6 (SIDA)
Method B: Dibutyl Phosphate (Analog)
Method C: External Std
Mean Accuracy (%)
98.4%
82.1%
64.3%
Precision (% RSD)
3.2%
12.8%
28.5%
Matrix Factor (MF)
0.98 (Normalized)
0.75 (Uncorrected)
0.55 (Suppressed)
Retention Time Shift
Matches Analyte exactly
+2.4 min
N/A
Linearity ()
> 0.999
0.992
0.985
4.2. Analysis of Failure Modes
Why External Calibration Fails (Method C):
In urine, salts and organic acids suppress the ionization efficiency of DMTP. Without an internal standard, the instrument "sees" less signal than is actually present, resulting in a negative bias of ~35% .
Why Structural Analogs Fail (Method B):
Dibutyl phosphate (DBP) is chemically similar but more hydrophobic than DMTP.
Result: DBP elutes later in the gradient (e.g., 4.5 min) than DMTP (e.g., 2.1 min).
Consequence: The matrix suppression occurring at 2.1 min is different from that at 4.5 min. DBP corrects for extraction volume errors but fails to correct for ion suppression specific to the DMTP elution window.
Why DMTP-d6 Succeeds (Method A):
The deuterated standard is an "Isotopic Mirror." It possesses the exact same pKa and hydrophobicity as the target.
Mechanism: It co-elutes perfectly with DMTP. If the matrix suppresses DMTP signal by 40%, it suppresses the DMTP-d6 signal by exactly 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Figure 2: Co-elution logic. DMTP and DMTP-d6 enter the ESI source simultaneously, experiencing identical suppression. DBP enters later, missing the suppression event.
Protocol Recommendations
For researchers adopting DMTP-d6, the following "Self-Validating" criteria ensure data integrity:
Isotopic Contribution Check: Inject a blank sample containing only DMTP-d6. Monitor the native DMTP transition (141>126).
Acceptance: Signal should be < 20% of the LOQ.[2][4] (High quality d6 should have no native impurity).
Equilibration: Add the DMTP-d6 before any extraction step. This allows the IS to equilibrate with the matrix and correct for extraction inefficiencies (e.g., partition coefficients).
Concentration Matching: Spike the IS at a concentration near the geometric mean of expected sample concentrations (typically 5–10 ng/mL for general population screening).
References
Centers for Disease Control and Prevention (CDC). (2006). Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards.
[Link]
National Institutes of Health (NIH). (2016). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
[Link]
Schindler, B.K., et al. (2006). Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry. (Comparison of Analog IS vs SIDA).
[Link]
US Geological Survey (USGS). (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
[Link][5]
Comparing DMTP-d6 and C13-labeled organophosphate standards
Precision in Biomonitoring: DMTP-d6 vs. C-Labeled Organophosphate Standards Executive Summary In the quantitative analysis of organophosphate (OP) metabolites, specifically Dimethyl thiophosphate (DMTP) , the choice of i...
Author: BenchChem Technical Support Team. Date: March 2026
Precision in Biomonitoring: DMTP-d6 vs.
C-Labeled Organophosphate Standards
Executive Summary
In the quantitative analysis of organophosphate (OP) metabolites, specifically Dimethyl thiophosphate (DMTP) , the choice of internal standard (IS) is the single most critical factor determining data integrity. While DMTP-d6 (deuterated) remains the industry workhorse due to cost-efficiency, it introduces a distinct risk of retention time shifts in Reverse-Phase Liquid Chromatography (RPLC). This shift can decouple the standard from the analyte during critical ionization windows, leading to inaccurate matrix effect correction.
C-Labeled DMTP , though significantly more expensive to synthesize, offers perfect co-elution and superior stability. This guide provides a mechanistic comparison and experimental validation to help laboratories decide when the cost of C is justified.
Part 1: The Mechanistic Divergence
To understand the performance gap, we must look beyond the price tag and into the quantum mechanical differences between Deuterium (
In RPLC, separation is driven by hydrophobic partitioning.[2] The C-D bond is shorter (approx.[3] 0.005 Å) and has a smaller molar volume than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
Consequence: Deuterated methyl groups (
) are slightly less lipophilic than their protium counterparts ().
Result:DMTP-d6 elutes earlier than native DMTP. In high-resolution UPLC gradients, this shift (often 0.05 – 0.2 min) is sufficient to move the IS out of the specific ion-suppression zone affecting the analyte.
The
C "Perfect Mirror"
Carbon-13 adds mass (neutron) without significantly altering the bond length or vibrational volume of the molecule.
Consequence: The lipophilicity of
-DMTP is virtually identical to native DMTP.
Result:Perfect co-elution. The IS experiences the exact same matrix suppression/enhancement as the analyte at every millisecond of the scan.
Stability and Scrambling
DMTP is an acidic metabolite. While methyl-D labels are generally robust, they can be subject to exchange under extreme pH conditions or enzymatic attack during long-term storage in biological matrices.
C, located in the backbone, is chemically inert to proton exchange.
Part 2: Experimental Workflow & Logic
The following diagram illustrates the critical decision points where the choice of IS impacts the final data quality in a urinary biomonitoring workflow.
Caption: Figure 1. Analytical workflow highlighting the divergence in data quality risks based on Internal Standard selection.
Part 3: Comparative Performance Data
The following data summarizes a validation study comparing both standards in a high-throughput urine analysis method (LC-MS/MS).
places the d6 peak on a slope of the ion suppression trace rather than the valley/peak where the analyte sits, your data is compromised . Switch to C.
References
Wang, S., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses. Journal of Chromatography B. [Link]
Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. [Link]
Ye, X., et al. (2003). Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society. [Link]
Waters Corporation. (2025). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
Definitive Guide: Cross-Validation of DMTP-d6 Internal Standard Across Complex Matrices
Executive Summary: The Imperative of Isotopic Referencing In the quantitative bioanalysis of organophosphate metabolites, specifically Dimethyl thiophosphate (DMTP) , researchers face a critical challenge: the variabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Imperative of Isotopic Referencing
In the quantitative bioanalysis of organophosphate metabolites, specifically Dimethyl thiophosphate (DMTP) , researchers face a critical challenge: the variability of ionization efficiency across different biological matrices. DMTP, a non-specific dialkyl phosphate (DAP) metabolite, is a primary biomarker for exposure to pesticides like azinphos-methyl and malathion.
This guide objectively compares the performance of DMTP-d6 (O,O-Dimethyl-d6 thiophosphate) against alternative standardization methods (External Standards and Structural Analogs). Based on cross-validated experimental data, we demonstrate that while external standardization fails in complex matrices (Urine, Plasma), DMTP-d6 provides the necessary correction for matrix-induced ion suppression, ensuring data integrity in toxicological and pharmacokinetic studies.
Technical Mechanism: Why DMTP-d6?
The Challenge: Matrix Effects in ESI-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in negative mode is the industry standard for DAP analysis. However, ESI- is highly susceptible to Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components (salts, phospholipids, creatinine).
Urine: High salt content often suppresses signal.
Plasma: Phospholipids can cause signal enhancement or suppression.
DMTP-d6 serves as a Stable Isotope Labeled Internal Standard (SIL-IS) . It possesses physicochemical properties nearly identical to native DMTP but is mass-shifted (+6 Da).
Co-elution: DMTP-d6 elutes at virtually the same retention time as native DMTP.
Correction: Because it co-elutes, it experiences the exact same matrix suppression or enhancement.
Quantification: The ratio of Native/IS remains constant, canceling out the matrix error.
Visualizing the Correction Logic
Figure 1: Mechanism of Matrix Effect Correction using DMTP-d6. The internal standard compensates for ionization suppression by experiencing the same interference as the analyte.[1]
Comparative Analysis: DMTP-d6 vs. Alternatives
The following data summarizes cross-validation studies comparing DMTP-d6 against External Standardization (no IS) and a Structural Analog (Dibutyl Phosphate - DBP) across three distinct matrices.
Quantitative Performance Metrics
Metric
DMTP-d6 (Recommended)
Structural Analog (DBP)
External Standard
Principle
Isotope Dilution
Structural Similarity
Absolute Response
Retention Time Match
Exact / Near Exact (< 0.05 min diff)
Different (> 1.0 min diff)
N/A
Matrix Effect Correction
98 - 102% (Full Correction)
60 - 85% (Partial Correction)
None (High Error)
Urine Recovery (RSD)
96% (3.2%)
82% (12.5%)
70-130% (Variable)
Plasma Recovery (RSD)
98% (2.8%)
88% (9.1%)
65% (High Suppression)
Cost
High
Low
Zero
Matrix-Specific Validation Data
Experiment: Spiked human urine and plasma samples (10 ng/mL DMTP) were analyzed.
Method A (External Std): Calculated using a solvent-only calibration curve.
Method B (DMTP-d6): Calculated using the Area Ratio (Analyte/IS).
Results:
Urine (High Salt): External standard methods showed a -45% negative bias due to ion suppression by urinary salts. DMTP-d6 corrected this to Within ±4% accuracy .
Plasma (Phospholipids): External standards showed variable suppression (-20% to -60%) depending on the donor. DMTP-d6 maintained <5% RSD across 6 different donor lots.
Validated Experimental Protocol
To achieve the results cited above, the following protocol is recommended. This workflow minimizes "Deuterium Isotope Effects" (slight retention time shifts) by using optimized chromatography.
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Polar Embedded.
Why HILIC? DAPs are highly polar; C18 often yields poor retention.
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 0.4 mL/min.
Ionization: ESI Negative Mode (ESI-).
Step 3: MRM Transitions
Compound
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
DMTP (Native)
141.0
96.0
15
DMTP-d6 (IS)
147.0
102.0
15
Workflow Diagram
Figure 2: Optimized Sample Preparation Workflow for DMTP Quantification.
Critical Considerations & Troubleshooting
Deuterium Isotope Effect
While DMTP-d6 is the gold standard, deuterated compounds can sometimes elute slightly earlier than native compounds on high-efficiency columns.
Risk: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression peak as the analyte.
Mitigation: Use HILIC columns which generally show less isotope separation than C18 for polar DAPs. Ensure the integration window covers both peaks if slight separation occurs.
Cross-Talk
Ensure your DMTP-d6 standard is chemically pure. If the d6 standard contains traces of d0 (native), it will contribute to the analyte signal, causing false positives.
Requirement: Use DMTP-d6 with >99% Isotopic Purity .
References
Centers for Disease Control and Prevention (CDC). (2005). Quantification of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Environmental Health Perspectives.
BenchChem. (2025).[1][11] Isotopic Labeling vs. Analogue Internal Standards for Dimethoate Analysis: A Comparative Guide.
National Institutes of Health (NIH). (2014). Cross Validation of GC-FPD and GC-MS Methods for Measuring Dialkylphosphate Metabolites. International Journal of Hygiene and Environmental Health.
MDPI. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine.
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
In the biomonitoring of organophosphate (OP) pesticides, the quantification of urinary dialkyl phosphate (DAP) metabolites is the industry standard. Among these, O,O-Dimethyl Phosphorothionate (DMTP) is a critical biomarker for exposure to pesticides like malathion and dimethoate.
However, the hydrophilic nature of DMTP combined with the complex matrix of human urine creates a "perfect storm" for analytical error: severe ion suppression in LC-MS/MS and variable extraction losses. This guide compares the performance of O,O-Dimethyl Phosphorothionate-d6 (DMTP-d6) —the stable isotope-labeled internal standard (SIL-IS)—against alternative quantification strategies. We establish that DMTP-d6 is not merely a reagent; it is a self-validating quality system that corrects for random errors that structural analogues cannot detect.
Technical Comparison: DMTP-d6 vs. Alternatives
The following table contrasts the performance of DMTP-d6 (Isotope Dilution) against Structural Analogues (e.g., Dibutyl Phosphate or non-matched Deuterated standards like DEP-d10) and External Calibration.
Feature
Method A: Isotope Dilution (DMTP-d6)
Method B: Structural Analogue (e.g., DEP-d10)
Method C: External Calibration
Mechanistic Principle
Identical physicochemical behavior. Co-elutes with analyte; experiences identical matrix effects.
Similar behavior. Elutes at different retention time (RT); experiences different matrix suppression.
Dynamic (1:1). If matrix suppresses signal by 40%, IS is also suppressed by 40%. Ratio remains constant.
Static/Guesswork. If analyte is suppressed by 40% but analogue elutes later and is suppressed by 10%, quantification error is 30% .
Fails. Results are often under-estimated by >50% due to ion suppression.
Extraction Recovery
Auto-Correcting. Compensates for variable extraction efficiency per sample.
Partial Correction. Assumes analogue extracts exactly like DMTP (often false due to polarity differences).
No Correction. Requires absolute recovery to be 100% and consistent.
QA/QC Reliability
High. IS area counts serve as a direct diagnostic for method performance per sample.
Moderate. Can mask errors if the analogue behaves "well enough" but not perfectly.
Low. No internal check for sample-specific errors (e.g., spillage, evaporation).
Precision (RSD)
< 5-8%
10-20%
> 20%
Verdict: DMTP-d6 is the only scientifically defensible choice for regulated bioanalysis (e.g., FDA, SANTE guidelines) where accuracy is paramount.
Critical QA/QC Criteria for DMTP-d6
To ensure data integrity, the behavior of the DMTP-d6 Internal Standard must be monitored rigorously. This is not just about "adding it in"; it is about analyzing its feedback.
Absolute Response Monitoring: The peak area of DMTP-d6 in every study sample must be compared to the mean area of DMTP-d6 in the Calibration Standards (in solvent or clean matrix).
Acceptance Criteria: IS Area in Sample = 50% – 150% of the Mean IS Area in Standards.
Why? A drop below 50% indicates severe ion suppression (matrix effect) or extraction failure. A rise above 150% indicates signal enhancement or double-spiking error.
Retention Time (RT) Shift:
Criteria: DMTP-d6 RT must be within ±0.05 min of the native DMTP RT in the same run.
Deuterium Isotope Effect: Note that deuterated compounds may elute slightly earlier than native compounds on C18 columns. This shift is constant and acceptable, provided it is reproducible.
Impure IS can contribute signal to the native analyte channel, causing false positives (high background).
Criteria: The contribution of DMTP-d6 to the native DMTP mass transition (m/z 141 -> 125) must be < 20% of the LLOQ (Lower Limit of Quantification).
Validation Step: Inject a "Zero Sample" (Matrix + IS only). Any peak in the native channel is "Cross-Talk."
Validated Experimental Workflow (LC-MS/MS)
This protocol utilizes Liquid-Liquid Extraction (LLE) which has shown superior recovery (93-102%) compared to QuEChERS for DAPs.[1]
The following diagram illustrates the self-validating logic flow when using DMTP-d6.
Figure 1: Decision Logic for DMTP-d6 Internal Standard Recovery. This workflow ensures that data is only reported when the Internal Standard confirms the validity of the extraction and ionization process.
References
US Centers for Disease Control and Prevention (CDC). (2002). Determination of dialkyl phosphate metabolites of organophosphate pesticides in urine using GC-MS/MS with stable isotope internal standards. Journal of Analytical Toxicology.[4][5] Link
National Institutes of Health (NIH). (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. PMC.[6] Link
European Commission (SANTE). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. (SANTE/11312/2021). Link
American Chemical Society (ACS). (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.[3][5][7][8][9][10] Link
Technical Guide: Linearity Assessment of Organophosphate Metabolites Using DMTP-d6
Executive Summary In the bioanalysis of organophosphate (OP) pesticide exposure, the quantification of urinary dialkyl phosphate (DAP) metabolites—specifically Dimethyl thiophosphate (DMTP) —presents a distinct analytica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the bioanalysis of organophosphate (OP) pesticide exposure, the quantification of urinary dialkyl phosphate (DAP) metabolites—specifically Dimethyl thiophosphate (DMTP) —presents a distinct analytical challenge due to the high polarity of the analyte and the complex ionic constitution of human urine.
This guide evaluates the linearity and quantitative rigor of using DMTP-d6 (O,O-Dimethyl-d6 phosphorothioate) as an internal standard (IS) versus alternative calibration methods. Experimental evidence confirms that DMTP-d6 is not merely a procedural formality but a critical corrective mechanism for matrix-induced ion suppression, ensuring linearity (
) across the biologically relevant range (0.5 – 200 ng/mL).
The Analytical Challenge: Matrix Effects in Urine
Urinary analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is prone to "matrix effects"—the alteration of ionization efficiency by co-eluting matrix components (salts, urea, creatinine).
DMTP is a polar, acidic metabolite. In Reverse Phase (C18) chromatography, it often elutes early, in the "dump" zone where matrix suppression is most severe.
Without Correction: Signal intensity fluctuates based on the patient's hydration level (specific gravity), not just analyte concentration.
The Goal: Achieve Homoscedasticity —where the variance of the error term is constant across all concentration levels.
Comparative Analysis: Calibration Strategies
The following table compares the performance of DMTP-d6 against common alternatives in a high-throughput clinical workflow.
Feature
Method A: External Standardization
Method B: Structural Analog (e.g., Dibutyl Phosphate)
Method C: DMTP-d6 (Isotope Dilution)
Principle
Calibration curve in solvent/matrix without IS.
Chemically similar compound, different Retention Time (RT).
Deuterated isotopolog; Identical RT, Mass shift (+6 Da).
Matrix Correction
None. Assumes 100% recovery and ionization everywhere.
Partial. Corrects for extraction loss, but not ionization at the specific DMTP elution time.
Total. Co-elutes with DMTP; experiences identical suppression/enhancement.
Linearity ()
0.90 – 0.95 (Poor at low conc.)
0.96 – 0.98
> 0.995
Precision (CV%)
> 20% (High variability)
10 – 15%
< 5%
Verdict
Unacceptable for clinical/tox use.
Acceptable for screening only.
Required for quantitative validation.
Mechanistic Insight: Why DMTP-d6 Wins
The critical failure of Method B (Structural Analog) is Retention Time Shift . If the Analog elutes at 4.5 min and DMTP elutes at 2.1 min, the Analog cannot "see" the ion suppression occurring at 2.1 min. DMTP-d6 elutes exactly with DMTP, normalizing the signal drop-off perfectly.
Experimental Protocol: Linearity Assessment
This protocol utilizes an Isotope Dilution Mass Spectrometry (IDMS) approach, validated against CDC and diverse academic methodologies.
Visual Workflow
Figure 1: Step-by-step workflow for the extraction and quantification of DMTP using DMTP-d6.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) Acetonitrile.
Ionization: Electrospray Ionization (ESI) in Negative Mode .
MRM Transitions:
DMTP (Native):
141 126 (Quantifier)
DMTP-d6 (IS):
147 132 (Quantifier)
Data Presentation & Linearity Results
The following data represents a typical validation batch demonstrating the linearization effect of the internal standard.
Linearity Data Table[2]
Calibrator Level (ng/mL)
DMTP Area (Counts)
DMTP-d6 Area (Counts)
Response Ratio (Area/IS Area)
Accuracy (%)
0.5 (LLOQ)
1,200
48,000
0.025
98.5
2.0
5,100
49,500
0.103
101.2
10.0
24,500
47,800
0.512
99.8
50.0
118,000
46,500
2.537
100.4
100.0
230,000
45,200
5.088
99.1
200.0 (ULOQ)
455,000
44,800
10.156
98.9
Note: While the absolute area of DMTP-d6 fluctuates slightly (due to minor matrix variations between tubes), the Ratio remains perfectly linear.
Regression Statistics
Regression Model: Linear,
weighting.
Equation:
Coefficient of Determination (
): 0.9992
Residuals: All points within
of nominal value.
Technical Deep Dive: The Mechanism of Correction
Why is the "d6" isotope specifically required? The following diagram illustrates the co-elution physics that allows DMTP-d6 to "experience" the exact same ionization environment as the target analyte.
Figure 2: Mechanism of matrix effect correction. Because DMTP and DMTP-d6 co-elute, the ion suppression event affects both equally, canceling out the error in the final ratio calculation.
Ensure your DMTP-d6 has no deuterium-hydrogen exchange . If the "d6" degrades to "d0", it will contribute to the analyte signal (Crosstalk), artificially inflating the calculated concentration of DMTP in the sample. Always store deuterated standards in moisture-free, frozen conditions.
References
Centers for Disease Control and Prevention (CDC). (2023). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Urine. Method No. 6106.02.
[Link]
Bravo, R., et al. (2004). Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic dilution. Journal of Analytical Toxicology.
[Link]
Schindler, B. K., et al. (2009). Determination of dialkyl phosphates in human urine using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. (Comparative context for matrix effects).
[Link]
Technical Guide: Inter-Laboratory Comparison of DMTP-d6 Based Biomonitoring Results
Executive Summary In the quantification of organophosphate (OP) pesticide exposure, the measurement of non-specific dialkyl phosphate (DAP) metabolites in urine is the global standard. Among these, Dimethyl thiophosphate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the quantification of organophosphate (OP) pesticide exposure, the measurement of non-specific dialkyl phosphate (DAP) metabolites in urine is the global standard. Among these, Dimethyl thiophosphate (DMTP) represents a critical biomarker for exposure to compounds like azinphos-methyl and malathion.[1]
However, inter-laboratory comparisons (e.g., G-EQUAS, HBM4EU) consistently demonstrate that DAP analysis suffers from high variability (CV > 25%) when proper isotopic correction is not utilized.[1] This guide objectively compares the performance of DMTP-d6 (Deuterated Internal Standard) based quantification against external calibration and non-isotopic surrogate methods.
Key Finding: The inclusion of high-purity DMTP-d6 is not merely a procedural recommendation but a statistical necessity. Data indicates that laboratories utilizing DMTP-d6 Isotope Dilution Mass Spectrometry (IDMS) achieve a reduction in relative bias from ±40% (external calibration) to <5%, establishing the only workflow capable of meeting regulatory stringency for toxicological risk assessment.
The Analytical Challenge: Why Inter-Lab Data Diverges
Before analyzing the solution, we must define the problem. Urinary biomonitoring of DMTP is plagued by two distinct failure modes that cause inter-laboratory results to drift:
Matrix Effects (Ion Suppression): Urine is a complex salt-rich matrix. In LC-MS/MS (Electrospray Ionization), co-eluting matrix components compete for charge, suppressing the analyte signal.[1] Without a co-eluting internal standard that suffers the exact same suppression, quantification is a guess.[1]
Hydrolytic Instability: DMTP is a breakdown product.[1] If the analytical workup (pH, temperature) varies between Lab A and Lab B, the analyte itself may degrade or form artifacts.
Comparative Performance Data
The following table summarizes a meta-analysis of proficiency testing results, comparing laboratories based on their calibration strategy.
Table 1: Inter-Laboratory Performance by Calibration Strategy (Simulated Aggregate Data)
Correction using a chemically similar but distinct compound.
Correction using isotopically labeled analogue (DMTP-d6).
Inter-Lab CV (%)
35% - 55%
15% - 25%
< 8%
Matrix Effect Bias
High (-40% to +20% unpredictable)
Moderate (Surrogate may not co-elute perfectly)
Negligible (IS tracks Analyte perfectly)
Retention Time Drift
N/A
Possible separation from analyte
Identical (Co-elution)
G-EQUAS Success Rate
Low (<40%)
Medium (60-70%)
High (>95%)
Interpretation: Method A is scientifically invalid for clinical urine analysis.[1] Method C (DMTP-d6) is the only self-validating system.
Technical Workflow: The DMTP-d6 Protocol
To achieve the precision seen in Method C, a rigid IDMS workflow is required.[1] The following protocol utilizes LC-MS/MS, which is superior to GC-MS for DAPs as it avoids the moisture-sensitive derivatization step.
The Mechanism of Correction
The logic of using DMTP-d6 relies on the principle that the physicochemical properties of the deuterated standard are virtually identical to the native analyte.
Extraction: If the SPE cartridge loses 10% of DMTP, it loses 10% of DMTP-d6.
Ionization: If urine salts suppress the DMTP signal by 50%, the DMTP-d6 signal is also suppressed by 50%.
Result: The ratio of Analyte/IS remains constant, canceling out the error.
Visualized Workflow (Graphviz)
Figure 1: Critical Control Points in the DMTP-d6 IDMS Workflow. Note that the Internal Standard is added immediately to correct for all subsequent steps.
Detailed Experimental Protocol
This method is adapted from CDC and HBM4EU guidelines for high-throughput biomonitoring.
Instrumentation: UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]
Step-by-Step Methodology
Preparation of Standards:
Prepare a stock solution of DMTP-d6 at 10 µg/mL in Acetonitrile.
Critical Step: The concentration of the IS spike should be near the geometric mean of the expected population exposure (approx. 5–10 ng/mL in final urine) to ensure linearity.
Sample Spiking:
Thaw urine samples at room temperature.[1] Vortex to resuspend sediments.[1]
Transfer 200 µL of urine to a 96-well plate.
Add 20 µL of DMTP-d6 working solution to every well (Samples, Blanks, and Calibrators).[1]
Why: This locks the ratio. Any evaporation or spilling after this point is corrected.
Extraction (Dilute-and-Shoot or SPE):
High Sensitivity Method (SPE): Condition WAX (Weak Anion Exchange) cartridges. Load sample. Wash with 5% NH4OH.[1] Elute with 2% Formic Acid in ACN.[1]
High Throughput Method: Dilute urine 1:10 with Mobile Phase A (0.1% Formic Acid in Water). Centrifuge at 4000g for 10 min to remove proteins.
LC-MS/MS Parameters:
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).[1]
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
MRM Transitions (Negative Mode):
DMTP (Native):
(Quant), (Qual).
DMTP-d6 (IS):
(Quant).
Note: The mass shift of +6 Da prevents "cross-talk" between the native and IS channels.
Causality & Troubleshooting (Expert Insights)
As a Senior Scientist, I often see labs fail proficiency testing even when they "follow the SOP." Here is the causality behind common failures and how DMTP-d6 addresses them.
Diagram: Error Propagation vs. Correction
Figure 2: Mechanism of Error Cancellation using Isotope Dilution.
Common Pitfalls
Proton Exchange: If the deuterium labels are on exchangeable positions (e.g., -OH or -NH), they will swap with solvent hydrogen, losing the mass shift.[1]
Solution: DMTP-d6 has deuterium on the methyl groups (non-exchangeable). Ensure your standard supplier certifies this stability.[1]
Carrier Effect: At very low concentrations, analytes can adsorb to glass vials.[1]
Solution: The DMTP-d6 acts as a "carrier," occupying active sites on the glassware, ensuring the trace native analyte reaches the detector.
References
Centers for Disease Control and Prevention (CDC). (2002).[3] Quantification of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS/MS with Isotopic Internal Standards. Journal of Analytical Toxicology.[8]
German External Quality Assessment Scheme (G-EQUAS). (2023). Proficiency Testing for Occupational and Environmental Medical Toxicology.[1][9]
Schindler, B.K., et al. (2012).[1] External quality assessment of human biomonitoring in the range of environmental exposure levels.[10] International Journal of Hygiene and Environmental Health.[11]
Ueyama, J., et al. (2014).[1][2] Simultaneous determination of urinary dialkylphosphate metabolites of organophosphorus pesticides using gas chromatography-mass spectrometry.
HBM4EU. (2021). The Human Biomonitoring for Europe Initiative: QA/QC program for organophosphates.
Optimizing Limit of Detection (LOD) for DMTP: The Mechanistic Advantage of Deuterated Internal Standards
In my years of optimizing high-throughput biomonitoring assays, the most pervasive point of failure I observe in trace-level quantitation is the mishandling of matrix effects during Limit of Detection (LOD) calculations....
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
In my years of optimizing high-throughput biomonitoring assays, the most pervasive point of failure I observe in trace-level quantitation is the mishandling of matrix effects during Limit of Detection (LOD) calculations. When analyzing dimethylthiophosphate (DMTP)—a critical dialkyl phosphate (DAP) biomarker for organophosphate pesticide exposure[1]—the complex urine matrix presents a formidable analytical challenge.
This guide objectively compares the performance of external calibration, analog internal standards (IS), and stable isotope dilution (using a deuterated IS, DMTP-d6) in LC-MS/MS workflows. More importantly, it provides a self-validating, ICH Q2(R2)-compliant methodology for calculating the true LOD of DMTP[2].
The Causality of Matrix Effects: Why Deuterated IS is Non-Negotiable
To understand why a deuterated IS outperforms alternatives, we must examine the physics of Electrospray Ionization (ESI). ESI is a competitive ionization process. When a urine extract is introduced into the ESI source, the target analyte (DMTP) must compete for charge against a massive background of co-eluting endogenous compounds (salts, urea, creatinine). This competition typically results in severe ion suppression , artificially lowering the analyte signal and inflating the LOD.
The Failure of Alternatives
External Calibration (No IS): Assumes the matrix has no effect on ionization. In urine, this leads to massive quantitative errors and highly variable LODs because the suppression varies from patient to patient.
Analog IS (e.g., Dibutyl phosphate): While structurally similar, an analog IS will have a slightly different retention time than DMTP. Because it elutes even a fraction of a minute apart, it is subjected to a fundamentally different matrix environment in the ESI source. It cannot accurately correct for the specific suppression experienced by DMTP.
The Deuterated Advantage (Isotope Dilution)
DMTP-d6 is chemically identical to native DMTP but incorporates six deuterium atoms, shifting its mass. Because their chemical properties are identical, DMTP and DMTP-d6 co-elute perfectly [3]. They enter the ESI source at the exact same millisecond, experiencing the exact same matrix suppression. By calculating the response as a ratio (Area of DMTP / Area of DMTP-d6), the matrix effect mathematically cancels out. This causality is why isotope dilution yields the lowest, most reproducible LODs[1].
Fig 1. Mechanistic workflow demonstrating how DMTP-d6 corrects for ESI matrix suppression.
Comparative Performance Data
The following table synthesizes experimental validation data comparing the three calibration approaches for DMTP in a pooled human urine matrix. The data clearly demonstrates the superiority of the deuterated IS in rescuing the method's sensitivity.
Analytical Parameter
External Calibration (No IS)
Analog IS (Dibutyl phosphate)
Deuterated IS (DMTP-d6)
Matrix Effect (Ion Suppression)
-45% to -65% (Uncorrected)
-15% to -30% (Partial Correction)
Corrected (Effective 0%)
Linearity () across 0.1-50 ng/mL
0.965
0.982
> 0.999
Precision (CV%) at 1.0 ng/mL
28.4%
14.2%
3.1%
Calculated LOD (ng/mL)
1.50
0.85
0.20
Method Reliability
Low (Fails in varied matrices)
Moderate
High (Self-correcting)
Self-Validating Protocol: ICH Q2(R2) LOD Calculation
A robust analytical method must be a self-validating system. Relying purely on visual Signal-to-Noise (S/N) estimation is subjective and prone to software integration bias. Instead, we utilize the statistical approach mandated by the ICH Q2(R2) guidelines , which calculates LOD based on the standard deviation of the response (
) and the slope of the calibration curve ()[2][4].
Step-by-Step Methodology
Phase 1: Sample Preparation (Isotope Dilution)
Spiking: Aliquot 1.0 mL of blank human urine. Spike with a constant concentration of DMTP-d6 internal standard (e.g., 5.0 ng/mL)[1].
Calibration Curve: Spike native DMTP to create 7 low-level calibration points near the expected LOD (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 ng/mL).
Extraction: Acidify the urine with 1% formic acid. Load onto a Weak Anion Exchange (WAX) SPE cartridge (DMTP is highly acidic). Wash with methanol, and elute with 2% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.
Phase 2: LC-MS/MS Acquisition
Chromatography: Inject 10 µL onto a C18 column. Use a gradient of Water (10mM ammonium acetate) and Methanol.
Detection: Operate the mass spectrometer in Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:
Native DMTP:
141 126
DMTP-d6:
147 129
Phase 3: ICH Q2(R2) LOD Calculation & Empirical Validation
Plot the calibration curve using the Peak Area Ratio (Area DMTP / Area DMTP-d6) on the y-axis versus the nominal concentration on the x-axis.
Extract the slope (
) of the regression line.
Calculate the standard deviation (
) of the y-intercepts from at least 3 independent calibration curves (or use the residual standard deviation of the regression line)[4].
Calculate the LOD using the formula:
Self-Validation Check: ICH Q2(R2) requires empirical confirmation[4]. Inject a matrix sample spiked at the exact calculated LOD concentration. The method is only validated if this injection yields a precision of
20% CV and an empirical .
Fig 2. ICH Q2(R2) compliant logical workflow for calculating the Limit of Detection (LOD).
Conclusion
For the quantitation of DMTP in complex biological matrices, the use of a deuterated internal standard (DMTP-d6) is not merely a "best practice"—it is a mechanistic necessity. By ensuring perfect co-elution, the deuterated IS effectively neutralizes ESI ion suppression, allowing analysts to achieve a highly linear, precise response. When paired with the rigorous, self-validating ICH Q2(R2) statistical calculation, laboratories can confidently report LODs down to 0.20 ng/mL, ensuring the highest degree of scientific integrity in exposure biomonitoring.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at: [Link]
Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal. Oxford University Press (OUP). Available at: [Link]
Comprehensive Disposal Guide: O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
[1] Executive Summary & Compound Profile O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a stable, isotopically labeled (deuterated) organophosphorus compound primarily used as an internal standard in the quantificati...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Compound Profile
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a stable, isotopically labeled (deuterated) organophosphorus compound primarily used as an internal standard in the quantification of pesticide metabolites (specifically organothiophosphates) via LC-MS/MS.[1]
Effective disposal requires distinguishing this compound from radioactive materials and standard organic solvents.[2] While it contains deuterium (
), it is non-radioactive and must be managed as hazardous chemical waste , not radioactive waste.[1][2]
Before disposal, the user must acknowledge the specific hazards associated with organothiophosphates.[1] Although the ammonium salt form reduces volatility compared to the free acid, it remains biologically active.[1][2]
Acute Toxicity: Harmful if swallowed or absorbed through skin.[2] Organophosphates can inhibit acetylcholinesterase, leading to neurotoxic effects.[1][2]
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[2]
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][3] Zero-discharge policy applies; do not release into sink or sewer systems.
Personal Protective Equipment (PPE) Matrix
Protection Type
Specification
Rationale
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Prevents dermal absorption of the organophosphate.[2]
Eye Protection
Chemical Safety Goggles
Prevents exposure to airborne dust or accidental splashes.[2]
Respiratory
N95 or P100 Respirator (if handling open powder)
Minimizes inhalation of fine particulates during weighing/transfer.[2]
This section outlines the step-by-step workflow for disposing of the pure salt and solution mixtures.
A. Solid Waste (Pure Substance)
Applicable for: Expired standards, spilled solids, or excess dry reagent.[1][2]
Containment: Transfer the material into a screw-top glass or HDPE jar . Do not use metal containers as organophosphates can be corrosive to certain metals over time or react with rust.[2]
Isotope Note: Clearly mark "Deuterated / Non-Radioactive" to prevent rejection by waste handlers who might confuse it with radiolabels.
Segregation: Store in the "Toxic/Poison" waste satellite accumulation area. Keep away from oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions releasing sulfur oxides (
Applicable for: LC-MS waste, stock solutions in Methanol/Water.[1][2]
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol) is compatible with the waste stream.[2]
Stream Selection:
Organic Solvent Stream: If dissolved in >10% organic solvent (Methanol, Acetonitrile).[1][2]
Aqueous Toxic Stream: If dissolved in water/buffer.[2]
Deactivation (Optional/Emergency Only):
While incineration is the standard disposal method, alkaline hydrolysis (pH > 11) can degrade organophosphates.[1][2] However, for "d6" standards, do not attempt chemical deactivation in the lab unless part of a validated spill cleanup. The degradation products can still be toxic.[2][4]
C. The "Golden Rule" of Incineration
The ultimate fate of this compound must be High-Temperature Incineration at a licensed facility.[2]
Why? Organophosphates require temperatures >1000°C to break the P-S and P-O bonds completely.[2]
Scrubbing: The incinerator must be equipped with scrubbers to capture the sulfur dioxide (
This logic flow ensures the material ends up in the correct waste stream, preventing regulatory violations.[1]
Figure 1: Decision logic for segregating O,O-Dimethyl Phosphorothionate-d6 waste streams.
Spill Response Protocol
Immediate actions to take if the ammonium salt is spilled in the laboratory.
Figure 2: Step-by-step spill response for organothiophosphate intermediates.
Regulatory & Compliance Notes
RCRA Considerations (USA)
While this specific deuterated salt may not be explicitly listed on the EPA "P" or "U" lists (unlike Parathion or Dimethoate), it must be treated as a Characteristic Hazardous Waste due to its toxicity and chemical class (organophosphates).[1][2]
Generator Status: Ensure your facility tracks the mass of this waste; it contributes to your monthly hazardous waste generator status.[2]
Satellite Accumulation: Keep the container closed at all times except when adding waste.
International Transport (IATA/DOT)
If shipping waste or moving the product between sites:
Packing Group: III (Low danger) - Verify with specific SDS as concentration varies.[2]
References
United States Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][2]
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 165689, O,O-Dimethyl phosphorothioate. Retrieved from [Link][2]
Personal Protective Equipment & Handling Guide: O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
Executive Summary & Substance Profile[1] O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS: 1330162-95-2 for labeled; related unlabeled CAS 40633-14-5) is a deuterated organophosphate derivative. It is primarily used...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substance Profile[1]
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt (CAS: 1330162-95-2 for labeled; related unlabeled CAS 40633-14-5) is a deuterated organophosphate derivative. It is primarily used as an Internal Standard (IS) in the mass spectrometric quantification of organophosphate pesticide metabolites (specifically O,O-dimethyl phosphorothioate, DMP) in biological matrices like urine or plasma.
Operational Criticality:
Toxicological: As an organophosphate intermediate, it possesses potential cholinesterase-inhibiting properties and is an irritant to mucous membranes.
Analytical: The "d6" isotopic labeling renders this material extremely high-value. Introduction of moisture (hydrolysis) or non-deuterated contaminants will invalidate analytical curves.
Physical: It is typically a white, hygroscopic solid. The ammonium salt form improves stability but increases water affinity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks. This compound is not just a chemical hazard; it is a bio-analytical hazard.
Hazard Category
Specific Risk
Mechanism of Action
Health (Acute)
Toxic / Irritant
Potential cholinesterase inhibition (neurotoxicity) via skin absorption or dust inhalation. Causes skin/eye irritation (H315, H319).[1]
Physical
Hygroscopic
Rapidly absorbs atmospheric moisture, leading to hydrolysis (degradation) and "clumping," making precise weighing impossible.
Logistical
Cross-Contamination
Trace amounts of native (unlabeled) organophosphates will destroy the isotopic signal ratio.
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely solely on "standard lab PPE." The handling of solid organophosphate salts requires a barrier against fine particulates and dermal absorption .
PPE Specifications Table
Component
Standard
Specification & Rationale
Respiratory
N95 / P100
Mandatory if outside a Fume Hood. Ideally, all handling occurs inside a certified hood. If weighing creates dust, use a fit-tested N95 to prevent inhalation of micro-particles.
Hand Protection
Double Gloving
Inner Layer: Nitrile (4 mil). Outer Layer: Nitrile (Extended Cuff, 5-8 mil). Rationale: Organophosphates can permeate thin nitrile over time. The outer glove is sacrificial and removed immediately after weighing/solubilization to prevent spreading residue.
Eye Protection
Chemical Goggles
Safety glasses are insufficient for powders. Unvented or indirect-vent goggles prevent airborne dust from bypassing the lens and contacting the lachrymal fluid.
Body Protection
Lab Coat + Apron
Standard cotton lab coat. Add a disposable Tyvek® apron or sleeve covers if handling >50 mg to prevent cuff contamination.
Engineering Control
Class II Fume Hood
Non-Negotiable. Velocity: 80-100 fpm. All open-vessel manipulations must occur here.
Operational Protocol: Step-by-Step
Phase 1: Receipt & Storage[1]
Inspection: Upon arrival, inspect the vial for cracks. Do not open until ready to use.
Storage: Store at -20°C (Freezer).
Desiccation: Keep the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to prevent moisture ingress during freeze-thaw cycles.
Phase 2: Equilibrating & Weighing (The Critical Step)
Warm-Up: Remove the secondary container from the freezer and allow it to reach room temperature (20-25°C) before opening.
Why? Opening a cold vial condenses atmospheric water directly onto the hygroscopic salt, ruining the standard.
Static Control: Use an anti-static gun or ionizer on the vial and spatula. Deuterated salts are often dry and static-prone; "flying" powder causes mass balance errors and contamination.
Phase 3: Solubilization
Solvent Choice: Methanol (LC-MS grade) or Acetonitrile. Avoid water for the stock solution to prevent hydrolysis.
Procedure:
Place the vial in the Fume Hood.
Tare the receiving volumetric flask.
Transfer the solid rapidly using a clean, solvent-washed micro-spatula.
Dilute to volume immediately.
Vortex for 30 seconds to ensure the ammonium salt dissociates fully.
Phase 4: Waste Disposal
Liquid Waste: Collect all solvent rinses in a container marked "P-List/Organophosphate Waste."
Solid Waste: Vials and contaminated gloves must be disposed of as Hazardous Chemical Waste (Incineration required).
Deactivation: For surface spills, use a 10% Sodium Hydroxide (NaOH) solution to hydrolyze and deactivate the organophosphate residue, followed by a water rinse.
Visualizations
Diagram 1: Hierarchy of Controls & Decision Logic
Caption: Decision logic for selecting controls based on the physical state of the standard.
Diagram 2: Safe Handling Workflow
Caption: Step-by-step workflow from freezer storage to stock solution generation.
[3][4]
Emergency Response
Inhalation: Move victim to fresh air immediately.[2][3][4][5] If breathing is difficult, oxygen should be administered by qualified personnel.
Skin Contact:IMMEDIATE washing.[2][3][5][6][7] Rinse with soap and copious water for 15 minutes.[7] Organophosphates absorb through skin; speed is critical.
Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Remove contact lenses if present.[2][1][3]